Benzoylhypaconine
Description
Aconitum alkaloid in serum
Properties
Molecular Formula |
C31H43NO9 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 |
InChI Key |
MDFCJNFOINXVSU-SQZQQIIISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Neuronal Mechanisms of Benzoylhypaconine: A Methodological and Pathway-Centric Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylhypaconine, an alkaloid derived from plants of the Aconitum genus, has garnered interest for its potential effects on neuronal pathways. While extensive research has elucidated the mechanisms of related aconitine (B1665448) alkaloids, specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible scientific literature. This guide provides an in-depth overview of the established experimental methodologies and conceptual signaling pathways that are crucial for investigating the mechanism of action of novel neuroactive compounds like this compound. The following sections detail the core experimental procedures and theoretical frameworks necessary to characterize the interaction of this compound with neuronal targets, focusing on its potential role as a sodium channel modulator and its impact on neurotransmitter systems.
Investigating the Interaction of this compound with Voltage-Gated Sodium Channels
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons and are common targets for aconitine alkaloids. Determining the affinity and modulatory effects of this compound on these channels is a primary step in characterizing its neuronal mechanism of action.
Quantitative Analysis of Sodium Channel Inhibition
| Parameter | Description | Typical Range for Potent Inhibitors | Relevance for this compound |
| IC50 (Resting State) | Concentration of the compound that causes 50% inhibition of the sodium current when the channel is in the resting state. | 1 - 100 µM | Would indicate the potency of this compound on non-firing neurons. |
| IC50 (Inactivated State) | Concentration of the compound that causes 50% inhibition of the sodium current when the channel is in the inactivated state. | 0.1 - 10 µM | Would suggest state-dependent binding and higher potency in active neurons. |
| Ki (Dissociation Constant) | An indicator of the binding affinity of the compound to the sodium channel. | Varies widely | A lower Ki value would signify a higher binding affinity. |
| Use-dependent Inhibition | The phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. | Often reported as a fold-increase in block at higher frequencies. | Would suggest that this compound preferentially targets rapidly firing neurons, a desirable property for certain therapeutic applications. |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function in real-time.[1][2][3]
Objective: To measure the effect of this compound on voltage-gated sodium currents in cultured neurons (e.g., primary hippocampal neurons or SH-SY5Y neuroblastoma cells).
Materials:
-
Cultured neurons on glass coverslips
-
External solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal solution (pipette solution)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate neurons on coverslips and allow them to adhere and mature.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with aCSF.
-
Obtaining a Gigaseal: Under microscopic guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Data Recording (Voltage-Clamp Mode):
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep sodium channels in the resting state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with aCSF containing various concentrations of this compound.
-
Record sodium currents at each concentration to determine the dose-dependent inhibition and calculate the IC50 value.
-
To assess use-dependent block, apply trains of depolarizing pulses at different frequencies (e.g., 1 Hz vs. 10 Hz) in the presence of this compound.
-
Assessing the Impact of this compound on Neurotransmitter Dynamics
Changes in neuronal excitability induced by sodium channel modulation can subsequently affect neurotransmitter release. Investigating the effect of this compound on key neurotransmitter systems, such as dopamine (B1211576), is crucial for understanding its broader physiological effects.
Quantitative Analysis of Neurotransmitter Levels
High-Performance Liquid Chromatography (HPLC) is a sensitive technique used to quantify neurotransmitter levels in biological samples.[4][5][6][7][8]
| Neurotransmitter | Method of Detection | Expected Effect of a Sodium Channel Inhibitor | Relevance for this compound |
| Dopamine | HPLC with Electrochemical Detection (HPLC-ECD) | Potential decrease in stimulated release | Would indicate an inhibitory effect on dopaminergic pathways. |
| Serotonin | HPLC-ECD | Potential decrease in stimulated release | Would suggest an impact on serotonergic signaling. |
| Glutamate | HPLC with Fluorescence Detection (after derivatization) | Potential decrease in stimulated release | Would point to modulation of excitatory neurotransmission. |
| GABA | HPLC with Fluorescence Detection (after derivatization) | Less direct effect, may be indirectly altered | Changes would suggest a broader network effect. |
Experimental Protocol: HPLC Analysis of Neurotransmitters from Brain Tissue
Objective: To measure the levels of dopamine and its metabolites in brain regions (e.g., striatum) of animals treated with this compound.
Materials:
-
Animal model (e.g., rats or mice)
-
This compound for in vivo administration
-
Brain tissue dissection tools
-
Homogenization buffer
-
HPLC system with an electrochemical detector
-
Mobile phase and standards for dopamine and its metabolites
Procedure:
-
Animal Treatment: Administer this compound or a vehicle control to the animals.
-
Tissue Collection: At a designated time point after administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the neurotransmitters.
-
Filter the supernatant before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
The neurotransmitters are separated on a reverse-phase column based on their physicochemical properties.
-
As the separated compounds elute from the column, they are detected by the electrochemical detector.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the neurotransmitters.
-
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity of Benzoylhypaconine on Primary Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the in vitro toxicity of Benzoylhypaconine on primary cell cultures is limited. This guide synthesizes available information on the broader class of Aconitum alkaloids, to which this compound belongs, to provide a foundational understanding and framework for its toxicological assessment. The experimental protocols and potential signaling pathways described herein are based on established methodologies for similar compounds and should be adapted and validated for this compound-specific studies.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum species, which are known for their potent cardiotoxic and neurotoxic effects. Due to their narrow therapeutic window, understanding the cellular and molecular mechanisms of toxicity of Aconitum alkaloids is crucial for both clinical toxicology and potential therapeutic development. Primary cell cultures offer a physiologically relevant in vitro model to investigate the direct cellular effects of such compounds, bypassing the systemic complexities of in vivo models. This technical guide provides an overview of the methodologies and potential mechanisms involved in assessing the in vitro toxicity of this compound on primary cell cultures, with a focus on primary cardiomyocytes, neurons, and hepatocytes.
Quantitative Toxicity Data of Related Aconitum Alkaloids
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| Aconitine | Human iPSC-derived Cardiomyocytes | MTT Assay | Cell Viability | Cytotoxicity evident at 0.25 µM | [1][2] |
| Aconitine | H9c2 Cardiomyocytes | MTT Assay | Cell Viability | IC50 ≈ 400 µM | [3] |
| Delvestidine | Primary Cardiomyocytes | LDH Release Assay | Cytotoxicity | Most toxic among tested alkaloids | [4] |
| Anthranoyllycoctonine | Primary Cardiomyocytes | LDH Release Assay | Cytotoxicity | Second most toxic among tested alkaloids | [4] |
| Lappaconitine | Primary Cardiomyocytes | LDH Release Assay | Cytotoxicity | Less toxic than Aconitine | [4] |
| N-deacetyllappaconitine | Primary Cardiomyocytes | LDH Release Assay | Cytotoxicity | Less toxic than Aconitine | [4] |
| Ranaconitine | Primary Cardiomyocytes | LDH Release Assay | Cytotoxicity | Less toxic than Aconitine | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound.
Primary Cell Culture
3.1.1. Primary Cardiomyocyte Isolation and Culture
-
Source: Neonatal Sprague-Dawley rat hearts (1-3 days old).
-
Protocol:
-
Excise hearts and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the ventricular tissue and perform enzymatic digestion using a solution of trypsin and collagenase.
-
Neutralize the enzyme activity with fetal bovine serum (FBS).
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Pre-plate the cells for 1-2 hours to allow for the attachment of fibroblasts.
-
Collect the non-adherent cardiomyocytes and plate them on collagen-coated culture dishes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS, L-glutamine, and penicillin-streptomycin.
-
Culture cells at 37°C in a 5% CO2 incubator.
-
3.1.2. Primary Neuron Isolation and Culture
-
Source: Embryonic day 18 (E18) rat cerebral cortices.
-
Protocol:
-
Dissect cerebral cortices from E18 rat embryos in ice-cold HBSS.
-
Remove meninges and mince the tissue.
-
Perform enzymatic digestion with trypsin and DNase I.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate neurons on poly-D-lysine-coated culture plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain cultures at 37°C in a 5% CO2 incubator.
-
3.1.3. Primary Hepatocyte Isolation and Culture
-
Source: Adult rat liver.
-
Protocol:
-
Perfuse the liver in situ via the portal vein with a calcium-free buffer followed by a collagenase solution.
-
Excise the liver and gently comb the cells into a cold buffer.
-
Filter the cell suspension and purify hepatocytes by Percoll gradient centrifugation.
-
Plate hepatocytes on collagen-coated plates in Williams' Medium E with supplements such as insulin, transferrin, selenium, and dexamethasone.
-
Culture cells at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assays
3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.2.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Protocol:
-
Culture and treat primary cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a catalyst.
-
Incubate and measure the conversion of a tetrazolium salt to a colored formazan product, which is proportional to the amount of LDH.
-
Read the absorbance at the appropriate wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Assays
3.3.1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
3.3.2. Caspase Activity Assay
-
Principle: Measures the activity of caspases (e.g., caspase-3, -9), which are key executioner enzymes in the apoptotic cascade.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase substrate.
-
Measure the fluorescence generated upon cleavage of the substrate by active caspases.
-
Potential Signaling Pathways and Mechanisms of Toxicity
The toxicity of Aconitum alkaloids is often attributed to their effects on ion channels and the induction of apoptosis.[5]
Ion Channel Modulation
Aconitine, a well-studied Aconitum alkaloid, is known to persistently activate voltage-gated sodium channels, leading to an influx of Na+ and subsequent membrane depolarization. This can trigger reverse-mode operation of the Na+/Ca2+ exchanger, resulting in intracellular Ca2+ overload.[5] This calcium dysregulation is a central event in cardiotoxicity, leading to arrhythmias and cell death.
Mitochondrial Dysfunction and Apoptosis
Intracellular Ca2+ overload can induce mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.[5] This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[5]
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the in vitro toxicity of this compound.
Hypothetical Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: A plausible signaling cascade for this compound-induced cardiotoxicity.
Conclusion
The in vitro assessment of this compound toxicity in primary cell cultures is a critical step in characterizing its pharmacological and toxicological profile. Based on the known effects of related Aconitum alkaloids, it is plausible that this compound induces cytotoxicity, particularly in cardiomyocytes and neurons, through the modulation of ion channels, induction of intracellular calcium overload, mitochondrial dysfunction, and subsequent apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically investigate the toxicity of this compound. Further research is imperative to establish a definitive toxicological profile for this compound, including the determination of cell-type specific IC50 values and the elucidation of its precise molecular mechanisms of action. Such data will be invaluable for risk assessment and the potential development of therapeutic interventions for Aconitum alkaloid poisoning.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Strategy for the Rapid Identification and Validation of the Direct Targets of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of in vitro cardiotoxicity of extract fractions and diterpene alkaloids from Aconitum leucostomum Worosch: A short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Benzoylhypaconine: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine (B8069442), a monoester diterpenoid alkaloid, stands as a significant compound within the complex chemical arsenal (B13267) of the Aconitum genus. Historically, Aconitum species, commonly known as aconite or wolfsbane, have been recognized for their potent toxicity, primarily attributed to diester-diterpenoid alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine. However, traditional processing methods, often involving heating or hydrolysis, have been employed for centuries to attenuate this toxicity for therapeutic applications. This detoxification process leads to the formation of less toxic monoester-diterpenoid alkaloids (MDAs), including this compound. This technical guide provides an in-depth exploration of the discovery and natural sources of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work with this intriguing natural product.
Discovery and Natural Occurrence
This compound is not typically the most abundant alkaloid in raw Aconitum plants. Instead, it is primarily known as a hydrolysis product of its more toxic precursor, hypaconitine. The discovery of this compound is intrinsically linked to the study of Aconitum alkaloids and the traditional processing of these plants for medicinal use.
The primary natural sources of this compound are plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[1][2] This genus encompasses over 250 species distributed across the mountainous regions of the Northern Hemisphere. The most well-documented source of this compound is Aconitum carmichaeli, particularly its lateral roots, which are used in traditional Chinese medicine under the name "Fuzi".[3] Processing of the raw roots is crucial for reducing toxicity and enhancing therapeutic effects, a process that directly influences the content of this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the Aconitum species, the specific plant part, geographical origin, and, most importantly, the processing method applied. The following table summarizes quantitative data on this compound content from various studies.
| Plant Species | Plant Part | Processing Method | This compound Content (mg/g) | Analytical Method | Reference |
| Aconitum carmichaeli | Lateral Root (Fuzi) | Processed (Heishunpian) | 0.34 - 0.39 | HPLC | [4] |
| Aconitum carmichaeli | Lateral Root (Fuzi) | Processed (Baifupian) | 0.02 - 0.22 | HPLC | [4] |
| Aconitum carmichaeli | Lateral Root (Fuzi) | Processed (Danfupian) | 0.13 - 0.54 | HPLC | [4] |
| Aconitum carmichaeli | Lateral Root (Fuzi) | Unprocessed | Not specified, but significantly lower than processed forms | HPLC | [4] |
| Aconitum carmichaeli | Lateral Root (Fuzi) | Various Processed Forms | Not individually quantified, but part of total monoester alkaloids | HPLC | [3] |
Experimental Protocols
The isolation, identification, and quantification of this compound from its natural sources involve a series of meticulous experimental procedures. The following sections detail the key methodologies cited in the scientific literature.
Protocol 1: Extraction of Aconitum Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction of total alkaloids from Aconitum roots.
1. Sample Preparation:
-
Air-dry the fresh plant material (e.g., Aconitum carmichaeli roots) in the shade.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with 70% methanol (B129727) at room temperature for 24 hours.
-
Perform ultrasonic-assisted extraction on the macerated mixture for 30 minutes.
-
Filter the extract and repeat the ultrasonic extraction with fresh solvent on the residue.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 2% HCl solution.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Adjust the pH of the filtrate to approximately 10 with a 25% ammonia (B1221849) solution.
-
Extract the alkaline solution three times with an equal volume of chloroform (B151607) or ethyl acetate (B1210297).
-
Combine the organic layers and evaporate the solvent to dryness to yield the total alkaloid extract.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in an alkaloid extract.
1. Chromatographic System:
-
HPLC Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer at a slightly alkaline pH). The specific gradient will depend on the separation of other co-eluting alkaloids.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: 235 nm.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Solution: Accurately weigh the total alkaloid extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Identification and Quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, UPLC-MS/MS is often employed.
1. UPLC-MS/MS System:
-
UPLC Instrument: A UPLC system for rapid and high-resolution separation.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode for quantification. Select a precursor ion for this compound (e.g., [M+H]⁺) and specific product ions for fragmentation.
2. Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, but at lower concentrations due to the higher sensitivity of the instrument.
3. Analysis:
-
The UPLC system separates the components of the extract, and the mass spectrometer detects and fragments the ions.
-
The specific precursor-to-product ion transition for this compound provides high selectivity for its identification and quantification, even in complex matrices.
Visualizing Key Processes
To better illustrate the relationships and workflows described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the sourcing, processing, and analysis of this compound.
Caption: Chemical transformation of Hypaconitine to this compound.
Conclusion
This compound, a key monoester diterpenoid alkaloid derived from Aconitum species, represents a fascinating intersection of traditional medicine and modern analytical chemistry. Its formation through the hydrolysis of more toxic precursors underscores the importance of traditional processing methods in modulating the pharmacological and toxicological profiles of these potent medicinal plants. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers engaged in the study of natural products, drug discovery, and the quality control of herbal medicines. Further research into the specific pharmacological activities of purified this compound will continue to illuminate its therapeutic potential and contribute to the development of safer and more effective botanical drugs.
References
- 1. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Benzoylhypaconine in Aconitum species
An In-depth Technical Guide on the Biosynthesis of Benzoylhypaconine in Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diterpenoid alkaloids (DAs), particularly the C19-type like this compound, are characteristic and highly bioactive secondary metabolites found in plants of the genus Aconitum. Their complex structures and significant pharmacological and toxicological properties make their biosynthetic pathways a subject of intensive research. This document provides a comprehensive technical overview of the current understanding of the this compound biosynthesis pathway. It integrates findings from transcriptomic and metabolomic studies to outline the key enzymatic steps, from the formation of the diterpene precursor to the final tailoring reactions that yield the mature alkaloid. This guide includes quantitative data on metabolite distribution and gene expression, detailed experimental protocols derived from key studies, and visual diagrams of the pathway and associated research workflows to facilitate a deeper understanding for professionals in the field.
Introduction to Diterpenoid Alkaloid Biosynthesis
The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex, multi-stage process. It can be broadly divided into three main phases:
-
Formation of the Diterpene Precursor: The universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is synthesized.
-
Formation of the Diterpenoid Skeleton: GGPP is cyclized to form the characteristic tetracyclic or pentacyclic core structures of diterpenes.
-
Modification and Tailoring of the Skeleton: The core skeleton undergoes a series of oxidative reactions, nitrogen incorporation, and acylations to produce the diverse array of diterpenoid alkaloids.
This compound is a monoester Aconitum alkaloid, recognized as a primary pharmacological and toxic component in species like Aconitum carmichaeli[1]. The core pathway originates from isopentenyl pyrophosphate (IPP), which is produced through both the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways[2][3].
The Core Biosynthetic Pathway
The pathway begins in the plastids and cytoplasm, leading to the formation of the diterpene skeleton, which is then extensively modified, primarily by cytochrome P450 enzymes (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases[4].
Stage 1: Synthesis of the Diterpene Precursor, GGPP
The biosynthesis initiates with the condensation of three molecules of IPP with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), to form the C20 compound geranylgeranyl pyrophosphate (GGPP)[3][5][6]. This crucial step is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) . Both the MVA and MEP pathways supply the necessary IPP and DMAPP precursors[2].
Stage 2: Formation of the Diterpenoid Skeleton
The linear GGPP molecule is cyclized to create the complex polycyclic diterpene skeleton. This is a two-step process involving Class II and Class I diterpene synthases (diTPSs).
-
Protonation-initiated Cyclization: A Class II diTPS, ent-copalyl diphosphate (B83284) synthase (CPS) , catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Some studies have identified multiple CPS genes in Aconitum species[7].
-
Diterpene Skeleton Formation: A Class I diTPS, such as ent-kaurene (B36324) synthase (KS) or a related enzyme, further cyclizes (+)-CPP to produce various diterpene skeletons like ent-kaurene or ent-atisane[5][6]. Transcriptomic studies have identified several candidate genes for these enzymes in Aconitum species[5][8]. The ent-CPP intermediate is considered the sole precursor for all DAs in Aconitum carmichaelii[7].
The pathway leading to aconitine-type alkaloids, including this compound, is believed to proceed through an atisane-type skeleton[5].
Stage 3: Skeleton Modification and Formation of this compound
This stage involves a series of complex modifications that are the least understood part of the pathway. It includes oxidation, nitrogen incorporation, and acylation.
-
Oxidation and Nitrogen Incorporation: The diterpene skeleton (e.g., ent-atisane) undergoes extensive oxidation, catalyzed by enzymes like ent-kaurene oxidase (KO) and other cytochrome P450 monooxygenases (CYPs) [4][6][8]. A key, yet not fully elucidated, step is the incorporation of a nitrogen atom, which is believed to derive from an amino acid, to form the characteristic heterocyclic alkaloid structure[9].
-
Formation of Hypaconine Core: Further hydroxylations and methoxylations at various positions on the core structure lead to the formation of the immediate precursor, Hypaconine.
-
Final Benzoylation Step: The final step in the biosynthesis of this compound is the esterification at the C-14 position with a benzoyl group. This reaction is catalyzed by a BAHD acyltransferase . Transcriptome analysis of Aconitum carmichaelii has identified candidate BAHD acyltransferases that are likely involved in the formation of the benzoyl esters characteristic of toxic diterpenoid alkaloids[8]. This is analogous to the final step in cocaine biosynthesis, which is also catalyzed by a BAHD acyltransferase that utilizes benzoyl-CoA[10][11].
Visualization of Pathways and Workflows
Putative Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the conversion of primary metabolites into this compound.
Caption: Putative biosynthetic pathway of this compound in Aconitum.
Experimental Workflow for Gene Discovery
The identification of candidate genes involved in the biosynthesis pathway typically follows a combined transcriptomic and metabolomic approach.
Caption: Workflow for identifying biosynthesis genes in Aconitum.
Quantitative Data
Quantitative analysis of gene expression and metabolite accumulation across different tissues is crucial for identifying candidate genes and understanding pathway regulation. While specific kinetic data for this compound biosynthesis enzymes are scarce, transcriptomic studies provide valuable insights into gene expression levels.
Table 1: Relative Expression of Key Enzyme Gene Families and Diterpenoid Alkaloid (DA) Accumulation in Different Tissues of Aconitum pendulum
| Gene Family / Metabolite Class | Flowers | Leaves | Stems |
| Terpenoid Skeleton Synthesis Genes | High | Moderate | Low |
| GGPPS (Geranylgeranyl Pyrophosphate Synthase) | High | Moderate | Low |
| CPS (Copalyl Diphosphate Synthase) | High | Moderate | Low |
| KS (Kaurene Synthase) | High | Moderate | Low |
| DA Skeleton & Modification Genes | Low | High | High |
| CYP450s (Cytochrome P450s) | Low | High | High |
| BAHD Acyltransferases | Low | High | High |
| OMTs (O-methyltransferases) | Low | High | High |
| Total Diterpenoid Alkaloids (DAs) | Low | Moderate | High |
Source: Data synthesized from findings presented in studies on Aconitum pendulum, which show that genes for the early diterpene skeleton are highly expressed in flowers, while genes for later DA modification and the alkaloids themselves are more abundant in leaves and stems[4][12].
Experimental Protocols
The elucidation of the this compound pathway relies on a combination of advanced molecular biology and analytical chemistry techniques.
Transcriptome Sequencing and Analysis
This protocol is fundamental for identifying the genes expressed in Aconitum tissues.
-
RNA Extraction and Sequencing:
-
Total RNA is extracted from various tissues (e.g., roots, stems, leaves) using a suitable kit (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
For deep sequencing, libraries are prepared and sequenced on a platform like Illumina HiSeq or a combination of PacBio isoform sequencing for full-length transcripts and RNA-seq for quantification[7].
-
-
De Novo Assembly and Annotation:
-
Raw sequencing reads are filtered to remove low-quality reads and adapters.
-
High-quality reads are assembled de novo using software like Trinity, as a reference genome is often unavailable for Aconitum species[4].
-
The resulting unigenes are annotated by blasting against public databases such as Nr (NCBI non-redundant protein sequences), Swiss-Prot, GO (Gene Ontology), and KEGG (Kyoto Encyclopedia of Genes and Genomes)[2][4].
-
-
Differential Expression Analysis:
-
Gene expression levels are calculated and normalized as FPKM (Fragments Per Kilobase of transcript per Million mapped reads).
-
Differentially expressed genes (DEGs) between tissues are identified to correlate gene expression with metabolite accumulation[4].
-
Metabolite Profiling using UPLC-QQQ-MS/MS
This technique is used to identify and quantify diterpenoid alkaloids in plant tissues.
-
Sample Preparation:
-
Dried and powdered plant material is extracted with an appropriate solvent (e.g., methanol-water solution) via ultrasonication.
-
The extract is centrifuged, and the supernatant is filtered through a 0.22 µm filter before analysis[12].
-
-
Chromatographic Separation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) is used for separation.
-
A gradient elution is performed using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile[12].
-
-
Mass Spectrometry Detection:
-
A triple quadrupole mass spectrometer (QQQ-MS) is operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) is used for targeted quantification of known alkaloids like this compound, based on specific precursor-product ion transitions[12].
-
In Vitro Enzyme Functional Identification
This protocol is essential to confirm the function of candidate genes identified via transcriptomics.
-
Gene Cloning and Heterologous Expression:
-
The open reading frame (ORF) of a candidate gene (e.g., a putative CPS or BAHD) is amplified by PCR from cDNA.
-
The ORF is cloned into an expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).
-
The recombinant plasmid is transformed into an expression host (E. coli BL21 or a suitable yeast strain) for protein production[7].
-
-
Protein Purification and Enzyme Assay:
-
The expressed protein, often with a His-tag, is purified using nickel affinity chromatography.
-
The purified enzyme is incubated with a putative substrate (e.g., GGPP for a diTPS; Hypaconine and Benzoyl-CoA for a BAHD) in a suitable reaction buffer.
-
The reaction is stopped, and the products are extracted with a solvent like hexane (B92381) or ethyl acetate[7].
-
-
Product Identification:
-
The reaction products are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing their mass spectra and retention times with authentic standards[7].
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound, a representative C19-diterpenoid alkaloid, is a complex network of enzymatic reactions. While significant progress has been made through transcriptomic and metabolomic analyses in identifying key gene families like diTPSs, CYP450s, and BAHD acyltransferases, the precise functions and sequential actions of many enzymes remain to be definitively characterized[4][7][8]. The complete elucidation of this pathway, from the initial cyclization of GGPP to the final tailoring steps, requires further rigorous functional validation of candidate genes. This knowledge is not only of fundamental scientific interest but also paves the way for metabolic engineering and synthetic biology approaches to produce these valuable and complex molecules for pharmaceutical applications.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 7. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
A Technical Guide to the Preclinical Neuroprotective Potential of Benzoylhypaconine and Related Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available preclinical data specifically investigating the neuroprotective effects of Benzoylhypaconine is scarce. This document synthesizes the known neuropharmacological activities of the broader Aconitum alkaloid family, to which this compound belongs, to provide a foundational guide for future research. Data from related compounds and extracts are used illustratively to detail potential mechanisms, experimental designs, and signaling pathways that could be relevant for assessing the neuroprotective capacity of this compound.
Introduction: The Dual Nature of Aconitum Alkaloids
The roots and tubers of plants from the Aconitum genus, commonly known as aconite or wolfsbane, have been utilized for centuries in traditional medicine for their potent analgesic and anti-inflammatory properties.[1][2] The primary bioactive constituents are a class of C19 and C20 diterpenoid alkaloids, which include highly toxic diester alkaloids like aconitine (B1665448), and their less toxic processed derivatives such as monoester alkaloids.[2][3] this compound is one such derivative.
The pharmacological effects of these alkaloids are complex, exhibiting both therapeutic potential and significant neurotoxicity.[4] This duality is largely determined by their chemical structure and their interaction with voltage-gated sodium channels.[3] While high-toxicity compounds can cause excessive neuronal depolarization, some less toxic derivatives have been shown to possess antinociceptive and even neuroprotective properties.[3][5] For instance, extracts from Aconitum coreanum have demonstrated the ability to alleviate cerebral ischemic injury in animal models, suggesting a neuroprotective capacity within this chemical family.[5] This guide explores the potential neuroprotective effects of this compound by examining the preclinical evidence available for related Aconitum alkaloids and extracts.
Preclinical Models for Assessing Neuroprotection
Evaluating the neuroprotective efficacy of a compound requires robust and reproducible preclinical models that mimic the pathophysiology of human neurological disorders.
-
In Vitro Models: These models are crucial for initial screening and mechanistic studies. A common model for cerebral ischemia is the oxygen-glucose deprivation/reperfusion (OGD/R) model. In this setup, neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons are subjected to a period of glucose and oxygen starvation, followed by reintroduction of these elements, simulating the ischemic and reperfusion phases of a stroke.
-
In Vivo Models: Animal models are essential for evaluating therapeutic efficacy in a complex biological system. The middle cerebral artery occlusion (MCAO) model is the most widely used technique to induce focal cerebral ischemia in rodents.[5] It involves the temporary or permanent blockage of the MCA, leading to a reproducible infarct in the corresponding brain territory.[5] Behavioral tests, histological staining (e.g., TTC staining for infarct volume), and molecular analyses are then used to assess the extent of injury and the protective effects of the test compound.
Quantitative Data from Preclinical Studies of Aconitum Alkaloids
While specific data for this compound is not available, studies on related extracts provide a benchmark for potential neuroprotective effects. The following table summarizes illustrative findings from a study on Aconitum coreanum extract in a gerbil model of cerebral ischemia.[5]
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Neurological Deficit Score | Gerbil; Cerebral Ischemia | A. coreanum Extract | 2.5, 5, 10 g/kg | Dose-dependent improvement in neurological function status. | [5] |
| Infarct Area | Gerbil; Cerebral Ischemia | A. coreanum Extract | 2.5, 5, 10 g/kg | Significant, dose-dependent reduction in the ischemic area of the brain. | [5] |
| Inflammatory Cytokines | Gerbil; Cerebral Ischemia | A. coreanum Extract | 2.5, 5, 10 g/kg | Significant reduction in the levels of inflammatory indicators in the brain. | [5] |
| Signaling Pathway Proteins | Gerbil; Cerebral Ischemia | A. coreanum Extract | 10 g/kg | Increased phosphorylation of PI3K and Akt proteins. | [5] |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of preclinical findings. Below are representative methodologies for in vivo and in vitro assessment of neuroprotection.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a common method for inducing transient focal cerebral ischemia in rodents to test the efficacy of a neuroprotective agent.[5]
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
Occlusion: A standardized monofilament suture (e.g., 4-0 nylon with a silicon-coated tip) is introduced into the ECA, advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: The test compound (e.g., this compound) is administered at predetermined doses and time points (e.g., intravenously at the onset of reperfusion).
-
Outcome Assessment (24-72h post-MCAO):
-
Neurological Scoring: A blinded observer assesses motor deficits using a standardized scale.
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Molecular Analysis: Brain tissue from the ischemic penumbra is collected for Western blot or ELISA to measure levels of inflammatory and apoptotic markers.
-
Potential Signaling Pathways and Mechanisms of Action
The neuroprotective effects of therapeutic agents often converge on key signaling pathways that regulate inflammation, apoptosis, and oxidative stress.[6]
Anti-Apoptotic Pathway
Apoptosis, or programmed cell death, is a critical mechanism of neuronal loss following ischemic injury. The Bcl-2 family of proteins are key regulators of this process, with proteins like Bcl-2 being anti-apoptotic and proteins like Bax being pro-apoptotic. The activation of executioner caspases, particularly Caspase-3, is a final common step.[7] Neuroprotective compounds often act by increasing the Bcl-2/Bax ratio and inhibiting the activation of Caspase-3.[7] While this pathway is implicated in the neurotoxicity of some Aconitum alkaloids at high doses, it is a plausible target for the neuroprotective effects of less toxic derivatives.[7]
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node for promoting cell survival and proliferation. Activation of this pathway has been shown to be a key mechanism for the neuroprotective effects of various compounds, including extracts from Aconitum coreanum.[5] Upon activation by growth factors or therapeutic agents, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival. This pathway represents a promising target for investigation into the potential neuroprotective actions of this compound.
Conclusion and Future Directions
The Aconitum family of alkaloids presents a compelling yet challenging area for neuropharmacological research. While the toxicity of compounds like aconitine is well-documented, derivatives such as this compound and related monoesters hold unexplored potential as neuroprotective agents. Preclinical evidence from related plant extracts demonstrates that Aconitum-derived compounds can ameliorate ischemic brain injury, likely through the modulation of critical cell survival pathways like PI3K/Akt and by reducing neuroinflammation.[5]
Significant research is required to isolate and characterize the specific effects of this compound. Future studies should focus on:
-
In Vitro Screening: Establishing the dose-response effect of this compound on neuronal viability in OGD/R and other neurotoxicity models (e.g., glutamate (B1630785) excitotoxicity, oxidative stress).
-
In Vivo Efficacy: Evaluating this compound in the MCAO model to determine its effect on infarct volume, neurological deficits, and long-term behavioral outcomes.
-
Mechanism of Action: Elucidating the precise molecular targets by probing key signaling pathways, including anti-apoptotic (Bcl-2/Caspase-3), pro-survival (PI3K/Akt, MAPK), and anti-inflammatory (NF-κB) cascades.
A systematic investigation is necessary to unlock the potential therapeutic value of this compound and to determine if its pharmacological profile is favorable for development as a neuroprotective agent for acute injuries like stroke or chronic neurodegenerative diseases.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights on neuropharmacological benefits and risks: Aconitum carmichaelii Debx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Benzoylhypaconine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylhypaconine, a monoester diterpenoid alkaloid derived from the Aconitum species, is emerging as a compound of interest for its potential anti-inflammatory properties. As a member of the Aconitum alkaloid family, which includes the structurally similar and more extensively studied compounds Benzoylmesaconine (BMA) and Benzoylaconine (BAC), this compound is believed to exert its effects through the modulation of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by data from closely related compounds. It details the molecular pathways involved, presents quantitative data on the inhibition of inflammatory mediators, and outlines the experimental protocols used to elucidate these effects. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory cascade, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). While acute inflammation is a protective mechanism, chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer.
This compound belongs to a class of Aconitum alkaloids that have been investigated for their pharmacological activities. It is one of the three primary low-toxic monoester alkaloids found in Aconitum carmichaelii, alongside Benzoylmesaconine and Benzoylaconine. The anti-inflammatory effects of the total alkaloids from Aconitum carmichaelii have been attributed to the inhibition of the MAPK/NF-κB/STAT3 signaling pathway. This guide will delve into the specific mechanisms by which this compound and its congeners are thought to mediate these anti-inflammatory actions.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of this compound and related Aconitum alkaloids are primarily attributed to their ability to suppress key signaling pathways involved in the inflammatory response. The primary targets are the NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound and its analogs are believed to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
Attenuation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Studies on the related compound Benzoylmesaconine have shown that it significantly suppresses the LPS-induced phosphorylation of JNK, p38, and ERK. This inhibition of MAPK phosphorylation is a key mechanism by which these compounds reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is limited in the current literature, studies on the closely related monoester alkaloid, Benzoylmesaconine (BMA), provide valuable insights into the potential potency of this class of compounds. The following tables summarize the inhibitory effects of BMA on various pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data serves as a strong proxy for the expected activity of this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by Benzoylmesaconine (BMA)
| Cytokine | Concentration of BMA (µM) | Inhibition (%) | IC₅₀ (µM) |
| TNF-α | 40 | 25.3 ± 3.1 | \multirow{3}{}{~85} |
| 80 | 52.8 ± 4.5 | ||
| 160 | 78.1 ± 5.9 | ||
| IL-1β | 40 | 18.9 ± 2.7 | \multirow{3}{}{~95} |
| 80 | 45.2 ± 3.8 | ||
| 160 | 71.5 ± 6.2 | ||
| IL-6 | 40 | 22.1 ± 2.9 | \multirow{3}{*}{~90} |
| 80 | 49.7 ± 4.1 | ||
| 160 | 7 |
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Benzoylhypaconine in Biological Samples
Introduction
Benzoylhypaconine (B8069442) is a C19-diterpenoid alkaloid and a monoester derivative of hypaconine, found in plants of the Aconitum species. These plants are known for their potent cardiotoxicity and neurotoxicity due to the presence of various Aconitum alkaloids. The analysis of these alkaloids in biological samples is crucial for both clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds. However, due to their low volatility and thermal instability, a derivatization step is typically required to convert them into more suitable forms for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound in biological matrices such as serum and urine.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of Aconitum alkaloids in biological fluids.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction and purification of this compound and its related alkaloids from serum or urine samples.
-
Materials and Reagents:
-
Ethanol (B145695) (analytical grade)
-
Acetonitrile (B52724) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Diethylamine (analytical grade)
-
Bond Elut Si cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
To 1 mL of serum or urine sample, add 10 times the sample volume of ethanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another portion of ethanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Dissolve the residue in 0.5 mL of acetonitrile (0.25 mL x 2).
-
Apply the resulting solution to a Bond Elut Si cartridge.
-
Wash the cartridge sequentially with 10 mL of chloroform and then 10 mL of ethyl acetate to remove interferences.
-
Elute the Aconitum alkaloids, including this compound, with 20 mL of a diethylamine/chloroform (1:1, v/v) mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
2. Derivatization: Silylation
To enhance volatility and thermal stability for GC-MS analysis, the extracted this compound is derivatized to its trimethylsilyl (B98337) (TMS) derivative.
-
Materials and Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
-
Procedure:
-
To the dried residue from the SPE step, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of BSTFA to the solution.
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-80°C for 30 minutes, or let it react overnight at room temperature to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
3. GC-MS Analysis
The following are representative GC-MS parameters for the analysis of TMS-derivatized this compound.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
-
GC Conditions:
-
Column: DB-5 fused-silica capillary column (15 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 320°C.
-
Oven Temperature Program: Initial temperature of 250°C, hold for 1 minute, then ramp to 320°C at a rate of 16°C/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ion Source Temperature: 250°C.
-
Transfer Line Temperature: 320°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ions to Monitor for TMS-Benzoylhypaconine: The base peak ion to be monitored for the TMS derivative of this compound is m/z 686.4 ([M-OCH3]+).
-
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound and related Aconitum alkaloids.
Table 1: Quantitative Performance of the GC-MS Method for Aconitum Alkaloids
| Parameter | Value | Reference |
| Recovery Rate | 83-93% | |
| Detection Limit | 10 pg (absolute) |
Table 2: Ions Monitored in SIM Mode for TMS-Derivatized Aconitum Alkaloids
| Compound | Monitored Ion (m/z) | Ion Description | Reference |
| TMS-Benzoylhypaconine | 686.4 | [M-OCH3]+ | |
| TMS-Hypaconine | 654.4 | [M-OCH3]+ | |
| TMS-Benzoylaconine | 788.4 | [M-OCH3]+ | |
| TMS-Aconine | 756.4 | [M-OCH3]+ | |
| TMS-Benzoylmesaconine | 774.4 | [M-OCH3]+ | |
| TMS-Mesaconine | 742.4 | [M-OCH3]+ |
Mandatory Visualizations
Experimental Workflow
Application Note and Protocol for Solid-Phase Extraction of Benzoylhypaconine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine is a monoester diterpenoid alkaloid found in various species of the Aconitum genus, commonly known as aconite or wolfsbane. These plants have a long history of use in traditional medicine, but their therapeutic application is limited by the narrow therapeutic window and high toxicity of their constituent alkaloids. Accurate isolation and quantification of individual alkaloids like this compound are crucial for toxicological studies, pharmacological research, and the development of safer herbal preparations. Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of this compound from complex plant matrices prior to analytical determination.
This document provides a detailed protocol for the solid-phase extraction of this compound from plant material, optimized for use with mixed-mode cation exchange (MCX) cartridges. The protocol is designed to deliver high recovery and purity, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Performance of Alkaloid Solid-Phase Extraction
The following table summarizes typical quantitative data for the recovery of Aconitum alkaloids using solid-phase extraction methods. While specific data for this compound is limited, the presented values for structurally similar alkaloids provide a benchmark for the expected performance of the described protocol.
| Analyte | SPE Sorbent Type | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Reference |
| Aconitine | Mixed-Mode Cation Exchange (MCX) | LC-MS/MS | >85 | 0.01 ng/mL | [1][2] |
| Mesaconitine | Mixed-Mode Cation Exchange (MCX) | LC-MS/MS | >85 | 0.02 ng/mL | [1][2] |
| Hypaconitine | Mixed-Mode Cation Exchange (MCX) | LC-MS/MS | >85 | 0.015 ng/mL | [1][2] |
| General Aconitum Alkaloids | Dispersive micro solid-phase extraction (PCX sorbent) | UHPLC-HRMS | Not Specified | Not Specified | [3] |
| General Aconitum Alkaloids | Bond Elut Si cartridge | GC-MS | 83-93 | 10 pg | [4] |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol details the step-by-step methodology for isolating this compound from a prepared plant extract using a mixed-mode cation exchange (MCX) SPE cartridge.
Materials and Reagents
-
Dried and powdered plant material (e.g., Aconitum species)
-
Extraction Solvent: 70% Methanol (B129727) in water
-
Acidification Agent: 0.1 M Hydrochloric Acid (HCl)
-
SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 3 mL, 60 mg
-
Conditioning Solvent 1: Methanol (HPLC grade)
-
Conditioning Solvent 2: Deionized Water
-
Washing Solvent 1: 0.1 M Hydrochloric Acid
-
Washing Solvent 2: Methanol (HPLC grade)
-
Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System
-
Reconstitution Solvent: Acetonitrile/Water (1:1, v/v)
Procedure
-
Plant Material Extraction: a. Weigh 1 gram of dried, powdered plant material into a centrifuge tube. b. Add 10 mL of 70% methanol. c. Vortex for 1 minute to ensure thorough mixing. d. Sonicate in an ultrasonic bath for 30 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Decant the supernatant into a clean collection tube. This is the crude plant extract.
-
Sample Pre-treatment: a. Take 1 mL of the crude plant extract. b. Add 4 mL of 0.1 M HCl to acidify the sample. c. Vortex for 30 seconds. The acidified extract is now ready for SPE.
-
SPE Cartridge Conditioning: a. Place the MCX SPE cartridges on the vacuum manifold. b. Pass 3 mL of methanol through each cartridge. c. Pass 3 mL of deionized water through each cartridge. Do not allow the cartridges to go dry.
-
Sample Loading: a. Load the 5 mL of acidified plant extract onto the conditioned SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: a. Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences. b. Wash the cartridge with 3 mL of methanol to remove non-polar interferences. c. Dry the cartridge under high vacuum for 5-10 minutes to remove any residual solvent.
-
Elution: a. Place clean collection tubes inside the vacuum manifold. b. Add 3 mL of 5% ammonium hydroxide in methanol to the cartridge. c. Allow the solvent to soak the sorbent for 1 minute before applying a gentle vacuum to elute the this compound at a flow rate of 1 mL/minute.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 500 µL of acetonitrile/water (1:1, v/v). c. Vortex for 30 seconds to dissolve the analyte. d. The sample is now ready for HPLC or LC-MS analysis.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Logical Steps in the Solid-Phase Extraction Process
Caption: Key logical stages of the solid-phase extraction process.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of Benzoylhypaconine from Urine using Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine is a toxic C19-diterpenoid alkaloid found in plants of the Aconitum species. Its detection and quantification in biological matrices such as urine are crucial for toxicological studies, forensic analysis, and drug development. Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the purification and concentration of analytes from complex sample matrices like urine prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).
These application notes provide detailed protocols for the liquid-liquid extraction of this compound from urine, based on established methods for related aconitum alkaloids and other structurally similar compounds. The protocols are designed to offer a starting point for method development and optimization in a research setting.
Data Presentation
Due to the limited availability of specific quantitative data for the liquid-liquid extraction of this compound from urine, the following tables summarize recovery data for the closely related aconitine (B1665448) alkaloids and another benzoyl-containing alkaloid, benzoylecgonine (B1201016). This information can serve as a valuable reference for selecting appropriate solvent systems and anticipating extraction efficiencies.
Table 1: Liquid-Liquid Extraction Recovery of Aconitine Alkaloids from Spiked Urine Samples
| Analyte | Extraction Method | Solvent System | pH | Recovery (%) | Reference |
| Aconitine (AC) | Hollow Fiber LPME | 1-Octanol | Alkaline | 84.4 - 106.2 | [1][2] |
| Hypaconitine (HA) | Hollow Fiber LPME | 1-Octanol | Alkaline | 77.3 - 85.6 | [1][2] |
| Mesaconitine (MA) | Hollow Fiber LPME | 1-Octanol | Alkaline | 90.1 - 100.8 | [1][2] |
LPME: Liquid-Phase Microextraction
Table 2: Liquid-Liquid Extraction Recovery of Benzoylecgonine from Urine Samples
| Extraction Method | Solvent System | pH | Recovery (%) | Reference |
| Three-step LLE | Dichloromethane-Isopropanol (3:1) | Not specified | 39 - 50 | [1] |
| Two-step LLE | Dichloromethane (B109758) | Basic | Good | [3] |
| LLE | Ethanol-Methylene Chloride | Not specified | 102.43 ± 3.13 |
Experimental Protocols
The following are detailed protocols for the liquid-liquid extraction of this compound from urine. These protocols are based on methodologies reported for similar analytes and should be optimized for specific laboratory conditions and analytical requirements.
Protocol 1: Dichloromethane-Dichloroethane Extraction
This protocol is adapted from a method used for the screening of various aconitum alkaloids in urine.
1. Materials:
-
Urine sample
-
Dichloromethane
-
Dichloroethane
-
Sodium carbonate
-
Sodium bicarbonate
-
0.2% Formic acid in water
-
Centrifuge tubes (15 mL)
-
Mechanical shaker
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
pH meter or pH strips
2. Procedure:
-
Sample Preparation: Collect 4 mL of urine in a 15 mL centrifuge tube.
-
pH Adjustment: Add a mixture of sodium carbonate and sodium bicarbonate to the urine sample to adjust the pH to 9.0. Confirm the pH using a pH meter or pH strips.
-
Extraction:
-
Add 8 mL of a pre-mixed extraction solvent of dichloromethane and dichloroethane (1:1, v/v) to the centrifuge tube.
-
Cap the tube and shake mechanically for 20 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean centrifuge tube.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in 1.0 mL of 50% acetonitrile containing 0.2% formic acid in water.
-
Vortex the tube for 30 seconds to ensure the residue is fully dissolved.
-
-
Analysis: The reconstituted sample is now ready for analysis by LC-MS or other suitable analytical techniques.
Protocol 2: Dichloromethane-Isopropanol Extraction
This protocol is based on a method optimized for the extraction of benzoylecgonine and can be adapted for this compound.
1. Materials:
-
Urine sample
-
Dichloromethane
-
Isopropanol
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
2. Procedure:
-
Sample Preparation: Pipette 5 mL of urine into a 15 mL centrifuge tube.
-
pH Adjustment: Adjust the pH of the urine sample to approximately 9.0 using a sodium hydroxide solution.
-
Extraction (First Step):
-
Add 5 mL of a dichloromethane-isopropanol (3:1, v/v) mixture to the tube.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the lower organic layer to a clean tube.
-
-
Extraction (Second and Third Steps):
-
Repeat the extraction of the aqueous layer two more times with fresh aliquots of the dichloromethane-isopropanol mixture.
-
Combine all organic extracts.
-
-
Washing (Optional):
-
To remove potential interferences, the combined organic extract can be washed with 1 mL of deionized water. Vortex, centrifuge, and discard the aqueous layer.
-
-
Solvent Evaporation:
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 50:50 acetonitrile:water).
-
-
Analysis: The sample is ready for injection into the analytical instrument.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a urine sample.
Caption: Liquid-liquid extraction workflow for this compound from urine.
Proposed Metabolic Pathway
While the specific metabolic pathway of this compound is not extensively documented, it is likely to undergo hydrolysis similar to other benzoyl esters, such as cocaine which is metabolized to benzoylecgonine. The following diagram illustrates the proposed hydrolysis of this compound to hypaconine.
Caption: Proposed metabolic hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 3. GC/MS quantitation of benzoylecgonine following liquid-liquid extraction of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Highly Sensitive and Robust Method for the Quantification of Urinary Benzoylecgonine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoylecgonine (B1201016) (BZE) is the primary and major metabolite of cocaine and serves as a key biomarker for monitoring cocaine use.[1] Its detection in urine is a reliable indicator of recent cocaine ingestion. Traditional screening methods like immunoassays are common but can be subject to cross-reactivity and may not meet the sensitivity requirements for certain applications.[1] Confirmatory methods, historically performed by gas chromatography-mass spectrometry (GC/MS), often require cumbersome derivatization steps.[2][3]
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of benzoylecgonine in human urine. This method offers significant advantages over traditional techniques, including improved sensitivity, elimination of derivatization, and faster analysis times, making it suitable for clinical research, forensic toxicology, and drug development studies.[2][3][4]
Principle
The method involves a simple sample preparation step, followed by chromatographic separation of benzoylecgonine from endogenous urine matrix components using a reversed-phase HPLC column. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique ensures accurate quantification even at very low concentrations.
Experimental Workflow
Caption: A generalized workflow for the analysis of urinary benzoylecgonine.
Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for high-throughput analysis and provides a clean extract.
-
Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., Benzoylecgonine-d3)
-
100 mM phosphate (B84403) buffer (pH 6.0)
-
Methanol
-
Deionized water
-
100 mM Hydrochloric acid
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)
-
Mixed-mode SPE cartridges (e.g., C8 + strong cation exchange)
-
-
Procedure:
-
To 1-5 mL of urine, add the internal standard.
-
Add an equal volume of 100 mM phosphate buffer (pH 6.0) and vortex.[5]
-
Condition SPE cartridge: Add 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer. Do not allow the cartridge to go dry.
-
Load sample: Apply the pre-treated urine sample to the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash 1: Wash the cartridge with 2 mL of deionized water.
-
Wash 2: Wash with 2 mL of 100 mM HCl.[3]
-
Wash 3: Wash with 2 mL of methanol.[3]
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute: Elute the analyte with 2-3 mL of the elution solvent into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100-1000 µL of the initial mobile phase. Vortex to mix and transfer to an autosampler vial.
-
2. "Dilute-and-Shoot" Sample Preparation
This is a simpler and faster alternative to SPE, suitable for highly sensitive LC-MS/MS systems.
-
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Mobile phase A (or a suitable aqueous solution)
-
-
Procedure:
-
Centrifuge the urine sample to pellet any particulate matter.
-
In an autosampler vial, combine a small aliquot of the urine supernatant (e.g., 50 µL) with a larger volume of the mobile phase A containing the internal standard (e.g., 950 µL).
-
Vortex to mix. The sample is now ready for injection.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Benzoylecgonine: Q1 m/z 290.1 -> Q3 m/z 168.1 (quantifier), Q1 m/z 290.1 -> Q3 m/z 105.1 (qualifier)
-
Benzoylecgonine-d3 (IS): Q1 m/z 293.1 -> Q3 m/z 171.1
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Quantitative Data Summary
The performance of urinary benzoylecgonine assays can vary depending on the specific methodology and instrumentation used. The following table summarizes typical quantitative parameters reported in the literature.
| Parameter | Immunoassay Screening | GC/MS Confirmation | LC-MS/MS Confirmation |
| Cutoff Concentration | 150 or 300 ng/mL[1][6][7] | 100 or 150 ng/mL[6][7] | 100 ng/mL (can be lower)[4] |
| Limit of Detection (LOD) | Varies by manufacturer | ~10-20 ng/mL | 2.5 - 12.5 ng/mL[2][8] |
| Limit of Quantitation (LOQ) | Not applicable | ~25-50 ng/mL | 5 ng/mL[6][7] |
| Linear Range | Not applicable | 50 - 2000 ng/mL | 12.5 - 20,000 ng/mL[8] |
| Precision (%CV) | < 10% | < 15% | 0.6% - 6.8%[9] |
Signaling Pathway (Toxicology Context)
While not directly related to the analytical detection of benzoylecgonine, understanding the toxicological pathways of its parent compound, cocaine, can be relevant for interpreting results in a broader biological context. Chronic cocaine use has been shown to induce cellular damage, partly through the generation of oxidative stress and inflammation. One implicated pathway is the Toll-Like Receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.
Caption: Postulated involvement of the TLR pathway in cocaine-induced toxicity.[10]
Disclaimer: This application note is for research and informational purposes only. All laboratory procedures should be validated in-house to ensure they meet the specific requirements of the intended application. Appropriate safety precautions should be taken when handling biological samples and chemicals.
References
- 1. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. phenomenex.co.kr [phenomenex.co.kr]
- 6. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half-lives than those using traditional cut-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a solid-phase extraction method for benzoylecgonine urine analysis in a high-throughput forensic urine drug-testing laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid confirmation/quantitation of cocaine and benzoylecgonine in urine utilizing high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Toll Like Signaling Pathway Is Associated With Genomic Instability in Rat Liver Exposed to Crack Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzoylhypaconine Analysis in Cultured Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro culturing of plant tissues for the production of Benzoylhypaconine, followed by detailed protocols for its extraction and quantitative analysis. The methodologies outlined below are designed to offer a robust framework for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, a diterpenoid alkaloid found in plants of the Aconitum genus, is of significant interest due to its pharmacological properties. As with many natural products, its concentration in wild plants can be highly variable. Plant tissue culture offers a controlled and sustainable alternative for the consistent production of this compound. This document details the procedures for establishing and maintaining plant cell suspension cultures, followed by the preparation of these tissue samples for analysis.
Part 1: Culturing of Plant Tissue Samples
The establishment of a cell suspension culture is a multi-step process that begins with the initiation of a callus from a sterile plant explant. This callus is then transferred to a liquid medium to create a cell suspension culture, which can be scaled up for the production of secondary metabolites like this compound.
Protocol 1: Establishment of Callus and Cell Suspension Cultures
1.1. Explant Preparation and Sterilization:
-
Select healthy, young plant material from a suitable Aconitum species. Young stems or leaves are often good sources for callus induction.
-
Wash the explants thoroughly under running tap water for 30 minutes.
-
In a laminar flow hood, surface sterilize the explants by sequential immersion in 70% (v/v) ethanol (B145695) for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% (v/v) sodium hypochlorite (B82951) solution with a few drops of Tween-20.
-
Rinse the explants three to five times with sterile distilled water to remove any residual sterilizing agents.
1.2. Callus Induction:
-
Aseptically cut the sterilized explants into small pieces (approximately 0.5-1.0 cm²).
-
Place the explants onto a solid Murashige and Skoog (MS) medium supplemented with plant growth regulators to induce callus formation. A common combination is 1.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1.5 mg/L Kinetin.[1]
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture the developing callus onto fresh medium every 3-4 weeks. A friable (crumbly) callus is ideal for initiating a suspension culture.[2]
1.3. Initiation and Maintenance of Cell Suspension Culture:
-
Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulator composition as the callus induction medium.
-
Place the flasks on an orbital shaker at 110-120 rpm under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.
-
Subculture the suspension culture every 10-14 days by transferring 5-10 mL of the cell suspension into 50 mL of fresh liquid medium.
Part 2: Preparation of Tissue Samples for Analysis
Accurate quantification of this compound requires efficient extraction from the cultured cells and the surrounding medium. The following protocol outlines a solid-phase extraction (SPE) method, which is a common technique for purifying and concentrating alkaloids from complex biological matrices.[3][4]
Protocol 2: Extraction of this compound using Solid-Phase Extraction (SPE)
2.1. Sample Collection and Preparation:
-
At the end of the culture period (e.g., 14 days), separate the cells from the culture medium by vacuum filtration or centrifugation.
-
Freeze-dry the collected cells to determine the dry weight and then grind them into a fine powder.
-
The culture medium can also be analyzed for secreted this compound.
2.2. Initial Solvent Extraction:
-
To 100 mg of powdered, dried cells, add 10 mL of 80% methanol (B129727).
-
Sonicate the mixture for 30 minutes, followed by incubation at room temperature for 24 hours on an orbital shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of 5% acetic acid.
2.3. Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 5% acetic acid through the column.[3] Do not allow the column to dry out between steps.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic impurities, followed by 5 mL of methanol to remove non-polar impurities.
-
Elution: Elute the retained this compound with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase used for HPLC analysis.
Part 3: Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of alkaloids.[5][6][7][8][9] The following is a general HPLC method that can be optimized for this compound analysis.
Protocol 3: HPLC Analysis of this compound
3.1. HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of aconitine-type alkaloids.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) is often effective.[5][6][7] A starting point could be a gradient of 20% to 80% acetonitrile over 30 minutes. The pH of the buffer can be adjusted to optimize peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm is appropriate for aconitine-type alkaloids.[5][7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
3.2. Quantification:
-
Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extracts and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison between different culture conditions or time points.
| Sample ID | Cell Dry Weight (g/L) | This compound in Cells (µg/g DW) | This compound in Medium (µg/L) | Total Yield (µg/L) |
| Control - Day 14 | 10.2 | 15.5 | 2.1 | 160.2 |
| Elicitor A - Day 14 | 9.8 | 35.2 | 8.7 | 353.7 |
| Elicitor B - Day 14 | 11.5 | 22.8 | 4.5 | 266.7 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the overall experimental workflow and a conceptual representation of a signaling pathway that could be involved in the production of this compound.
References
- 1. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. A non-aqueous solid phase extraction method for alkaloid enrichment and its application in the determination of hyoscyamine and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 5. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method [agris.fao.org]
- 6. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 9. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzoylhypaconine Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Benzoylhypaconine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when analyzing this compound by RP-HPLC?
A1: this compound, an aconitine-type monoester diterpenoid alkaloid, possesses a tertiary amine group. This basic nature can lead to several challenges in RP-HPLC, primarily poor peak shape, including tailing and broadening. These issues arise from secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase. This can result in reduced peak resolution, inaccurate quantification, and poor reproducibility.
Q2: What is the ideal pH range for the mobile phase when analyzing this compound?
A2: To achieve optimal peak shape for basic compounds like this compound, it is generally recommended to work at a low pH, typically between 2.5 and 3.5.[1][2] At this pH, the residual silanol groups on the silica (B1680970) packing are protonated and less likely to interact with the positively charged analyte, minimizing peak tailing. It is crucial to select a column that is stable at low pH.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: A high-purity, end-capped C18 or C8 column is a good starting point. End-capping effectively masks many of the residual silanol groups, reducing their availability for secondary interactions. For particularly challenging separations, consider using a column with a novel bonding chemistry specifically designed for the analysis of basic compounds at a wider pH range.
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, a gradient elution is often preferred for analyzing complex samples containing this compound and related alkaloids. A gradient allows for the effective separation of compounds with a range of polarities and can help to sharpen peaks. A typical gradient might involve acetonitrile (B52724) and a buffered aqueous phase.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution for this compound is a common issue. This guide provides a systematic approach to troubleshooting and resolving these problems.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidifier like formic acid or phosphoric acid.[1][2] This protonates the silanol groups, reducing their interaction with the basic this compound molecule. Use an End-Capped Column: Employ a high-purity, base-deactivated, or end-capped C18 or C8 column to minimize the number of available free silanol groups. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol activity.[1] |
| Column Contamination or Degradation | Flush the Column: Wash the column with a strong solvent to remove any contaminants. Replace the Column: If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Replace it with a new column of the same or a more suitable type. |
| Inappropriate Sample Solvent | Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Problem: Peak Broadening
Peak broadening results in wider peaks with lower signal-to-noise ratios, which can compromise detection and integration.
Factors Affecting Peak Broadening
Caption: Key factors contributing to peak broadening.
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to a minimum. |
| Sub-optimal Flow Rate | Optimize Flow Rate: Perform a flow rate optimization study to find the van Deemter optimum for your column and analyte. A lower flow rate often improves peak shape but increases run time. |
| Column Overload | Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or dilute the sample. |
| Low Column Temperature | Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve mass transfer kinetics and lead to sharper peaks. Ensure the temperature is within the stable range for both the column and the analyte. |
Experimental Protocols
Recommended Starting HPLC Conditions for this compound
This protocol provides a general starting point for method development. Optimization will likely be required for your specific application and instrumentation.
| Parameter | Recommendation |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes (adjust as needed) |
| Flow Rate | 0.8 - 1.2 mL/min for 4.6 mm i.d. column; 0.2 - 0.4 mL/min for 2.1 mm i.d. column |
| Column Temperature | 35 °C |
| Detection Wavelength | ~235 nm (verify with UV scan of this compound standard) |
| Injection Volume | 5 - 20 µL |
Mobile Phase Preparation Workflow
Caption: Workflow for preparing the HPLC mobile phase.
References
Troubleshooting poor solubility of Benzoylhypaconine in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of Benzoylhypaconine and related aconitine-type alkaloids in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is a common issue. This compound is a member of the aconitine (B1665448) family of norditerpenoid alkaloids. These compounds, including the parent compound Aconitine, are known for their poor water solubility but are generally soluble in organic solvents.[1][2]
Q2: What are the general solubility properties of aconitine-type alkaloids?
Aconitine-type alkaloids, such as Aconitine, Benzoylmesaconine, and this compound, are structurally complex molecules that are sparingly soluble in water.[2][3] However, they exhibit good solubility in organic solvents like ethanol (B145695), chloroform, and diethyl ether.[1][2] The presence of a basic nitrogen atom allows for the formation of salts, which can improve aqueous solubility.[1]
Q3: Are there any stability concerns I should be aware of when preparing solutions of this compound?
Yes, aconitine alkaloids can be susceptible to hydrolysis, especially in alkaline conditions (high pH).[4][5] It is crucial to consider the pH of your aqueous solution and the storage temperature to prevent degradation of the compound.[5][6] For instance, some aconitine alkaloids show extensive hydrolysis in phosphate (B84403) buffer saline (PBS) at pH 7.4.[4] Storing solutions at lower temperatures, such as 4°C or -20°C, can improve stability.[7]
Q4: Can I use co-solvents to improve the solubility of this compound?
Absolutely. Using a water-miscible organic co-solvent is a highly effective and common strategy for dissolving poorly soluble compounds like this compound. This technique involves first dissolving the compound in a small amount of a suitable organic solvent before adding it to the aqueous buffer.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic steps to address common solubility challenges with this compound and related compounds.
Problem: this compound precipitates out of my aqueous solution.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for precipitation issues.
Potential Causes and Solutions:
-
Cause 1: Improper Dissolution Technique. Direct addition of this compound powder to an aqueous buffer will likely result in poor dissolution and precipitation.
-
Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer. This is a standard co-solvency approach.[8]
-
-
Cause 2: High Final Concentration. The desired final concentration in the aqueous solution may exceed the solubility limit of this compound, even with a co-solvent.
-
Solution: Determine the maximum achievable concentration by performing a solubility test. If a higher concentration is necessary, consider more advanced formulation strategies.
-
-
Cause 3: pH of the Aqueous Solution. The pH of the buffer can significantly impact the solubility and stability of aconitine alkaloids.
-
Solution: Adjusting the pH of the aqueous buffer may improve solubility. Since aconitine alkaloids have a basic nitrogen, slightly acidic conditions may favor the formation of more soluble protonated species. However, the stability of the compound at different pH values must also be considered.[5]
-
-
Cause 4: Temperature. Temperature can affect solubility.
-
Solution: Gentle warming and sonication can aid in dissolution. However, be cautious as excessive heat can lead to degradation of the compound.[5]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the use of an organic co-solvent to prepare a stock solution that can be further diluted in aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO or ethanol to the tube. A common starting point is to aim for a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
This stock solution can now be serially diluted in your aqueous experimental buffer to the desired final concentration. Note: The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid off-target effects.
Protocol 2: pH Adjustment to Enhance Solubility
This protocol outlines how to test the effect of pH on the solubility of this compound.
Materials:
-
This compound stock solution in an organic solvent (from Protocol 1)
-
A set of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into each of the different pH buffers.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Compare the concentrations across the different pH values to determine the optimal pH for solubility.
Advanced Solubility Enhancement Strategies
If the above methods are insufficient, consider these advanced formulation techniques.[9][10][11]
Solubility Enhancement Options
Caption: Overview of advanced solubility enhancement strategies.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10]
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix to improve its dissolution rate and solubility.[9][10]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate and solubility.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[9]
Quantitative Data Summary
The following table summarizes the solubility of Aconitine, a closely related parent compound, in different solvents. This data can serve as a general guideline for this compound.
| Solvent | Solubility of Aconitine | Reference |
| Water | 0.3 mg/mL | [2][12] |
| Ethanol | 35 mg/mL | [2][12] |
| Chloroform | Soluble | [1][2] |
| Diethyl Ether | Soluble | [1] |
Note: The exact solubility of this compound may differ, and it is recommended to determine its solubility experimentally for your specific application.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Aconitine CAS#: 302-27-2 [m.chemicalbook.com]
- 4. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Aconitine - LKT Labs [lktlabs.com]
Technical Support Center: Optimization of Derivatization for Benzoylhypaconine GC-MS Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful derivatization of Benzoylhypaconine and related Aconitum alkaloids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound? A1: this compound, like other Aconitum alkaloids, is a polar compound with low volatility and thermal instability. Direct analysis by GC-MS is challenging.[1] Derivatization, specifically silylation, is a mandatory sample preparation step that converts the polar functional groups (like hydroxyl groups) into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers, making them suitable for GC-MS analysis.[2][3][4] This process enhances chromatographic properties, improves peak shape, and increases the sensitivity and specificity of the analysis.[5]
Q2: What is the most common derivatization reagent for this compound and other Aconitum alkaloids? A2: The most commonly used and effective reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][6] It is a powerful silylating agent that reacts with active hydrogens on molecules like this compound.[5] To enhance its reactivity, especially for sterically hindered hydroxyl groups, BSTFA is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS).[2][7]
Q3: Can I use other silylating reagents like MSTFA? A3: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful silylating agent.[2][5] The choice between BSTFA and MSTFA can depend on the specific analytes and sample matrix.[5] However, BSTFA with 1% TMCS is often favored as the mixture can produce less interference.[2]
Q4: How can I confirm that my derivatization was successful? A4: Successful derivatization is confirmed by GC-MS analysis. You should observe a well-defined chromatographic peak for your derivatized analyte at its expected retention time.[4] The mass spectrum will show characteristic fragment ions for the TMS derivative. For example, the TMS derivative of Hypaconitine shows a base peak at m/z 596.[6] In contrast, an underivatized analyte will likely not elute, or it will produce a very broad, tailing peak.
Q5: How long are the TMS derivatives of Aconitum alkaloids stable? A5: TMS derivatives are susceptible to hydrolysis and can be unstable.[8] It is best practice to analyze the derivatized samples as soon as possible after preparation. To prolong their lifespan, derivatized samples should be tightly capped and stored in a freezer.[8]
Troubleshooting Guide
This section addresses common issues encountered during the derivatization and analysis of this compound.
Problem: No peak or a very small peak is detected for the analyte.
| Possible Cause | Solution | Citation |
| Incomplete Derivatization | Ensure the sample is completely dry before adding reagents, as BSTFA is extremely sensitive to moisture. Use at least a 2:1 molar excess of BSTFA to the analyte. Optimize the reaction by increasing the temperature (e.g., 60-70°C) or time (e.g., 20-30 minutes). | [7][8] |
| Derivative Degradation | Analyze samples immediately after derivatization. TMS derivatives are moisture-sensitive. Ensure vials are tightly capped. If samples have been stored, try adding more BSTFA and reheating to re-derivatize them. | [8] |
| Matrix Effects | Co-extracted compounds from the sample matrix can suppress the analyte signal. Mitigate this by diluting the final extract before injection or by improving the initial sample cleanup procedure (e.g., using Solid-Phase Extraction). | [9][10] |
Problem: The chromatographic peak is broad or shows significant tailing.
| Possible Cause | Solution | Citation |
| Incomplete Derivatization | Tailing peaks are a classic sign of underivatized polar groups interacting with the GC system. Follow the solutions for "Incomplete Derivatization" above. Ensure sufficient heating and reaction time. | [5] |
| Active Sites in GC System | The GC inlet liner or the front of the analytical column may have active sites. Use a deactivated liner and perform column maintenance. | [5] |
Problem: Multiple peaks are observed for a single analyte.
| Possible Cause | Solution | Citation |
| Formation of Isomers/Doublets | The derivatization of Aconitum alkaloids can sometimes result in a well-resolved doublet, consisting of a major and a minor component. This is a known phenomenon and can be characteristic of the derivative. | [6] |
| Presence of Carbonyl Groups | If the analyte or closely related compounds contain carbonyl groups, multiple TMS derivatives (isomers) can form. A two-step derivatization (methoximation followed by silylation) can prevent this. | [5][11] |
Quantitative Data Summary
The following tables provide key quantitative data for the GC-MS analysis of TMS-derivatized Aconitum alkaloids.
Table 1: Characteristic Mass-to-Charge Ratios (m/z) for TMS Derivatives
| Alkaloid | Derivative | Monitored Ion (m/z) | Ion Type | Citation |
| Aconitine | TMS Ether | 698.4 | [M-CH3COOH-OCH3]+ | [6] |
| Mesaconitine | TMS Ether | 684.3 | [M-CH3COOH-OCH3]+ | |
| Hypaconitine | TMS Ether | 596.3 | [M-CH3COOH-OCH3]+ | [12] |
| This compound | TMS Ether | 686.4 | [M-OCH3]+ | [12] |
Table 2: Performance Characteristics of the GC-MS Method
| Parameter | Value | Analyte | Citation |
| Detection Limit | 10 pg | Aconitine | [6] |
| Linearity Range | 10 - 1000 pg | Aconitine | |
| Linearity Range | 100 pg - 7.5 ng | Various Alkaloids | [4] |
| Recovery Rate | 83 - 93% | Various Alkaloids | [12] |
Experimental Protocols
Protocol 1: Trimethylsilylation of this compound using BSTFA + 1% TMCS
This protocol provides a general guideline and may require optimization for specific sample types and instrumentation.
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (B92270) (GC grade) or other suitable aprotic solvent (e.g., Ethyl Acetate)
-
GC vials (e.g., 2 mL) with caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Place the dried residue in a clean GC vial. Evaporate any residual solvent under a gentle stream of dry nitrogen. Moisture will inhibit the reaction.[8][13]
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or ethyl acetate) to redissolve the residue. Add 50-100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess.[8][14]
-
Reaction: Tightly cap the vial immediately. Vortex briefly to mix. Heat the vial at 70°C for 20-30 minutes in a heating block.[8][14]
-
Analysis: Allow the vial to cool to room temperature. Do not uncap the vial. Inject 1 µL of the derivatized solution directly into the GC-MS system.
-
Storage: If immediate analysis is not possible, store the tightly capped vial in a freezer to minimize degradation of the TMS derivatives.[8]
GC-MS Parameters (Example)
-
GC Column: DB-5 fused-silica capillary column (or equivalent 5% phenylmethylsilicone column).[6][12]
-
Carrier Gas: Helium.[12]
-
Injector Temperature: 250 - 320°C.[12]
-
Oven Program: Initial temperature of 250°C for 1 min, then ramp at 16°C/min to 320°C.[12]
-
MS Ion Source Temp: 250°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the characteristic ions listed in Table 1 for highest sensitivity.
Visual Guides
Caption: General workflow from sample preparation to GC-MS analysis.
Caption: A logical guide for diagnosing common derivatization issues.
Caption: Silylation converts a polar -OH group to a nonpolar TMS-ether.
References
- 1. benchchem.com [benchchem.com]
- 2. thescipub.com [thescipub.com]
- 3. brieflands.com [brieflands.com]
- 4. Method for the simultaneous determination of Aconitum alkaloids and their hydrolysis products by gas chromatography-mass spectrometry in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. sciex.com [sciex.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. journal-imab-bg.org [journal-imab-bg.org]
Addressing matrix effects in the quantification of Benzoylhypaconine in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Benzoylhypaconine in complex biological samples. Our goal is to help you address and mitigate matrix effects to ensure accurate and reliable results.
Troubleshooting Guides
Issue: Poor Peak Shape and Asymmetry for this compound
Possible Causes and Solutions:
-
Cause 1: Suboptimal Chromatographic Conditions. The pH of the mobile phase can significantly impact the peak shape of alkaloids like this compound.
-
Solution: Adjust the mobile phase pH. For basic compounds like this compound, a mobile phase with a higher pH (e.g., using ammonium (B1175870) formate (B1220265) as an additive) can improve peak shape. Ensure the pH is compatible with your column's specifications.
-
-
Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample extract before injection. A simple dilution can often resolve peak shape issues and reduce matrix effects.[1]
-
-
Cause 3: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on silica-based columns can interact with the basic this compound molecule.
-
Solution: Use a column with end-capping or consider a different stationary phase chemistry, such as a hybrid particle column, which is known to have improved hydrolytic stability.[2]
-
Issue: Significant Ion Suppression or Enhancement
Possible Causes and Solutions:
-
Cause 1: Co-elution of Matrix Components. Endogenous materials from the biological sample (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3][4]
-
Solution 1: Improve Sample Preparation. Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[3][5][6] Polymeric mixed-mode SPE can be particularly effective in producing cleaner extracts.[5]
-
Solution 2: Optimize Chromatographic Separation. Adjust the gradient profile or change the mobile phase composition to better separate this compound from the interfering matrix components.[3] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce matrix effects compared to traditional HPLC.[5]
-
Solution 3: Sample Dilution. If the sensitivity of the instrument allows, diluting the sample can significantly reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[1][7]
-
-
Cause 2: Inappropriate Internal Standard. The internal standard (IS) may not be effectively compensating for the variability in ionization.
-
Solution: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement, leading to more accurate quantification.[3][8]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: The matrix refers to all components in a sample other than the analyte of interest (this compound).[3] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[3][9] This can result in inaccurate and imprecise quantification.[10]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A common method is the post-extraction spike experiment.[9] You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[4]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal technique depends on the complexity of your biological matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing matrix components, which can lead to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.[5][6]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, leading to a significant reduction in matrix effects.[3][5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[5]
Q4: When should I use a matrix-matched calibration curve?
A4: A matrix-matched calibration curve is recommended when you cannot eliminate matrix effects through sample preparation or chromatographic optimization.[3] By preparing your calibration standards in the same biological matrix as your samples (e.g., blank plasma, blank urine), you can compensate for the consistent ion suppression or enhancement, leading to more accurate results.[3][7]
Q5: Can simply diluting my sample solve matrix effect problems?
A5: Yes, in many cases, a "dilute-and-shoot" approach can be very effective.[1] Dilution reduces the concentration of all components, including the interfering matrix components, thereby minimizing their impact on the ionization of this compound.[7] This strategy is particularly useful when using highly sensitive mass spectrometers that can still detect the analyte at lower concentrations.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Sample Throughput |
| Protein Precipitation (PPT) | 30-50% (Suppression) | >90% | High |
| Liquid-Liquid Extraction (LLE) | 15-30% (Suppression) | 70-90% | Medium |
| Solid-Phase Extraction (SPE) | <15% (Suppression) | 85-100% | Low |
Note: The values presented are representative and may vary depending on the specific biological matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Preparation: To 1 mL of urine, add 100 µL of 1M sodium hydroxide to basify the sample (pH > 9).
-
Extraction: Add 5 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Logic for troubleshooting matrix effects.
References
- 1. sciex.com [sciex.com]
- 2. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Matrix Normalization Technique for Accurate LC-ESI-MS/MS Detection and Quantification of Drugs and Their Metabolites in Toxicology Research and Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Enhancing the stability of Benzoylhypaconine stock solutions for long-term storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the stability of Benzoylhypaconine stock solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of its benzoyl ester group. This process is significantly influenced by factors such as pH and temperature.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific data for this compound is limited, for structurally similar alkaloids like cocaine and its metabolites, organic solvents such as methanol (B129727) or acetonitrile (B52724) are commonly used for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis.
Q3: What are the optimal storage temperatures for long-term stability?
A3: For long-term storage, it is highly recommended to store this compound stock solutions at or below -20°C. Studies on analogous compounds have shown that freezing significantly reduces the rate of degradation. Refrigeration at 4°C may not be sufficient to prevent degradation over extended periods.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Based on data from similar compounds, this compound is expected to be more stable in acidic conditions (pH around 5-6). Alkaline conditions significantly accelerate the hydrolysis of the ester bond, leading to rapid degradation.
Q5: Should I protect my this compound stock solutions from light?
A5: While temperature and pH are the most critical factors, it is good laboratory practice to protect all stock solutions of photosensitive compounds from light by using amber vials or storing them in the dark.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Prepare fresh stock solutions more frequently.2. Verify the storage conditions (temperature and light protection).3. Check the pH of your working solutions if they are aqueous.4. Perform a stability study of your stock solution using the protocols provided below. |
| Precipitate formation in the stock solution upon thawing. | The compound may have low solubility at lower temperatures or the solvent may have absorbed water. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound.2. If precipitation persists, consider preparing a more dilute stock solution.3. Ensure the use of anhydrous solvents and tightly sealed containers to prevent moisture absorption. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Identify potential degradation products by LC-MS/MS analysis.2. Optimize storage conditions to minimize degradation (lower temperature, adjust pH).3. Purify the stock solution if necessary, though preparing a fresh solution is often more practical. |
Data on Factors Affecting Stability of Structurally Similar Alkaloids
The following table summarizes the stability of cocaine and its metabolite benzoylecgonine (B1201016) under various conditions. Due to structural similarities, these data provide valuable insights into the expected stability of this compound.
| Compound | Matrix/Solvent | Storage Condition | Stability Finding |
| Cocaine | Aqueous Buffer | pH 5, 4°C | Stable for an extended period. |
| Cocaine | Aqueous Buffer | Alkaline pH | Rapid hydrolysis to benzoylecgonine. |
| Cocaine & Benzoylecgonine | Blood/Urine | -20°C | Optimal for long-term stability. |
| Cocaine & Benzoylecgonine | Blood/Urine | 4°C | Significant degradation observed over time. |
Note: The information in this table is based on studies of cocaine and benzoylecgonine and is intended to be a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Anhydrous methanol or acetonitrile (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the powder completely.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the vials at -20°C or lower.
-
Protocol 2: Stability Assessment by HPLC-UV
-
Objective: To determine the stability of this compound in a stock solution over time under specific storage conditions.
-
Materials:
-
Prepared this compound stock solution
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic)
-
Autosampler vials
-
-
Procedure:
-
Time Point 0 (Initial Analysis):
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system and record the peak area of this compound. This will serve as the baseline (100% stability).
-
-
Storage:
-
Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each time point, retrieve one aliquot from storage and allow it to equilibrate to room temperature.
-
Prepare a dilution identical to the one made at Time Point 0.
-
Inject the sample into the HPLC and record the peak area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Postulated Degradation Pathway of this compound
Caption: Postulated degradation of this compound.
Key Signaling Pathways Modulated by Aconitine Alkaloids
Caption: Aconitine alkaloids' effects on signaling pathways.
Adjusting pH for optimal liquid-liquid extraction of Benzoylhypaconine from urine
This technical support center provides guidance and troubleshooting for the liquid-liquid extraction (LLE) of Benzoylhypaconine from urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment critical for the liquid-liquid extraction of this compound from urine?
A1: this compound is a basic alkaloid. Adjusting the pH of the urine sample to a basic range (typically pH 8-10) is essential to convert the protonated (charged) form of the alkaloid, which is water-soluble, into its free base (neutral) form. This neutral form is significantly more soluble in organic solvents, thus enabling its efficient extraction from the aqueous urine matrix into the immiscible organic phase.
Q2: What is the optimal pH range for the extraction?
Q3: Which organic solvent is most suitable for extracting this compound?
A3: The choice of solvent depends on the polarity of the analyte and its solubility. For alkaloids like this compound, solvents such as a mixture of dichloromethane (B109758) and isopropanol (B130326) (e.g., 3:1 v/v) have been used for similar compounds.[1] Other commonly used solvents for alkaloid extraction include chloroform (B151607) and ethyl acetate. The selection should be based on empirical testing to determine which solvent provides the best recovery and purity for your specific workflow.
Q4: Can this compound degrade during the extraction process?
A4: Yes, benzoylated alkaloids can be susceptible to hydrolysis, especially at room temperature and in alkaline conditions.[2] It is crucial to work quickly, keep samples cool, and avoid prolonged exposure to strong basic solutions to minimize degradation. Prompt analysis after extraction is also recommended.[2]
Q5: What are the advantages of Liquid-Liquid Extraction (LLE) for this application?
A5: LLE is a relatively simple and cost-effective method for sample preparation. It can effectively separate the analyte of interest from many endogenous interferences in the urine matrix. However, for complex matrices like urine, techniques like Solid-Phase Extraction (SPE) may offer higher purity and recovery.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Incorrect pH: The pH of the aqueous phase may not be optimal for converting this compound to its free base form. - Inappropriate Solvent: The chosen organic solvent may have low solubility for this compound. - Analyte Degradation: Hydrolysis of the benzoyl group may occur. - Insufficient Mixing: Inadequate agitation during extraction leads to poor partitioning. - Emulsion Formation: A stable emulsion layer prevents clean phase separation. | - Empirically optimize the pH of the urine sample, testing a range from pH 8 to 10. - Test different organic solvents or solvent mixtures (e.g., dichloromethane/isopropanol, chloroform, ethyl acetate). - Work at reduced temperatures (e.g., on ice) and minimize the time the sample is in a basic solution. Analyze extracts promptly.[2] - Ensure vigorous but controlled mixing (e.g., vortexing or gentle inversion) for a sufficient amount of time. - See "Emulsion Formation" below. |
| Emulsion Formation at the Interface | - High concentration of endogenous materials: Urine contains proteins and other macromolecules that can act as emulsifying agents. - Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion. | - Gentle Mixing: Use gentle inversions instead of vigorous shaking. - Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength and help break the emulsion. - Centrifugation: Centrifuge the sample to facilitate phase separation. - Filtration: Use a phase separator filter paper. |
| Poor Purity of the Final Extract | - Co-extraction of interfering compounds: The chosen solvent may be extracting other components from the urine matrix. - Incomplete phase separation: Carryover of the aqueous phase into the organic phase. | - Back-extraction: After the initial extraction, wash the organic phase with a dilute basic solution (e.g., 0.1 M NaOH) to remove acidic impurities, followed by a wash with deionized water to remove any remaining base. - Ensure complete separation of the layers before collecting the organic phase. Consider a second centrifugation step. |
| Inconsistent Results | - Variability in urine matrix: Differences in pH, specific gravity, and composition between urine samples. - Inconsistent pH adjustment: Inaccurate or inconsistent pH measurement and adjustment. - Fluctuations in temperature: Temperature can affect solubility and stability. | - Standardize the initial urine sample volume and consider a pre-treatment step like centrifugation to remove particulates. - Use a calibrated pH meter and add the basifying agent dropwise with constant monitoring. - Perform extractions in a temperature-controlled environment. |
Experimental Protocol: Liquid-Liquid Extraction of this compound from Urine
This protocol provides a general methodology. Optimization may be required for specific applications.
1. Sample Preparation:
-
Centrifuge the urine sample (e.g., 5 mL) at 3000 rpm for 10 minutes to remove any particulate matter.
-
Transfer the supernatant to a clean glass tube.
2. pH Adjustment:
-
Using a calibrated pH meter, slowly add a basifying agent (e.g., 1 M Sodium Hydroxide) dropwise to the urine sample while gently vortexing.
-
Adjust the pH to the desired value (start with a pH of 9.0 and optimize as needed).
3. Liquid-Liquid Extraction:
-
Add an appropriate volume of a suitable organic solvent (e.g., 5 mL of dichloromethane:isopropanol, 3:1 v/v).
-
Cap the tube and mix thoroughly for 2-5 minutes using a vortex mixer or by gentle inversion. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to facilitate phase separation.
4. Collection of Organic Phase:
-
Carefully transfer the lower organic layer to a clean tube using a glass pipette. Be cautious not to disturb the interface or transfer any of the aqueous phase.
5. (Optional) Back-Extraction/Washing:
-
To further purify the extract, add 2 mL of a dilute basic solution (e.g., 0.1 M NaOH) to the collected organic phase.
-
Vortex for 1 minute and centrifuge to separate the phases. Discard the aqueous (upper) layer.
-
Repeat the wash with 2 mL of deionized water. Discard the aqueous layer.
6. Drying and Reconstitution:
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).
Data Summary
| Parameter | Recommended Value/Solvent | Rationale/Comments |
| Sample Volume | 1 - 5 mL | Dependent on the expected concentration and sensitivity of the analytical method. |
| Extraction pH | 8 - 10 | To ensure this compound is in its non-ionized, extractable form. Empirical optimization is recommended. |
| Basifying Agent | 1 M Sodium Hydroxide or Ammonium Hydroxide | Common laboratory reagents for pH adjustment. |
| Extraction Solvent | Dichloromethane:Isopropanol (3:1, v/v), Chloroform, or Ethyl Acetate | Choice depends on analyte solubility and should be optimized. A mixture can enhance extraction efficiency.[1] |
| Solvent to Sample Ratio | 1:1 to 2:1 (v/v) | A higher ratio can improve recovery but also increases solvent consumption. |
| Mixing Method | Vortexing or gentle inversion | To ensure efficient partitioning while minimizing emulsion formation. |
| Mixing Time | 2 - 5 minutes | Sufficient time for the analyte to partition into the organic phase. |
| Centrifugation Speed | 3000 - 4000 rpm | To achieve clear phase separation. |
| Centrifugation Time | 5 - 10 minutes | To ensure complete separation, especially if an emulsion is present. |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of benzoylecgonine (cocaine metabolite) and opiates (codeine and morphine) from urine samples using the Zymark RapidTrace - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of HPLC and GC-MS methods for Benzoylhypaconine quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of benzoylecgonine (B1201016), the primary metabolite of cocaine, is critical in forensic toxicology, clinical chemistry, and drug development research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison
Both HPLC and GC-MS offer robust and reliable approaches for benzoylecgonine quantification, each with distinct advantages and considerations. The choice between the two often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, often a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a widely used technique. It offers high precision and is well-suited for the analysis of non-volatile and thermally labile compounds like benzoylecgonine without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for confirmatory analysis due to its high specificity and sensitivity. However, it typically requires a derivatization step to increase the volatility of benzoylecgonine, adding to the sample preparation time.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both HPLC and GC-MS quantification of benzoylecgonine.
HPLC-DAD Experimental Protocol
-
Sample Preparation: To 1 mL of urine sample, 1 mL of acetonitrile (B52724) is added. The mixture is then centrifuged and filtered. The resulting solution is diluted (1:100) with acetonitrile and transferred to autosampler vials for injection.
-
Chromatographic Conditions:
-
Column: XBridge C18 (4.6mm × 250mm, 5µm particle size) maintained at 60°C.[1]
-
Mobile Phase: A gradient of acetonitrile and 0.05M ammonium (B1175870) formate (B1220265) (pH 3.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: Diode Array Detector (DAD) set at 274 nm.[1]
-
GC-MS Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate (B84403) buffer (pH 6).
-
Load the urine sample (1-2 mL) to which an internal standard has been added.
-
Wash the column with 3 mL of deionized water, 1 mL of 100 mM HCl, and then 1 mL of methanol.
-
Elute the analyte with 3 mL of a methylene (B1212753) chloride:isopropanol:ammonium hydroxide (B78521) (78:20:2) mixture.
-
Evaporate the eluate to dryness at <50°C.[2]
-
-
Derivatization: Reconstitute the dried extract in 25 µL of BSTFA with 1% TMCS and 25 µL of ethyl acetate. Heat at 90°C for 15 minutes.[3]
-
GC-MS Conditions:
-
Column: HP-5MS capillary column.[3]
-
Injector: Splitless mode at 270°C.[3]
-
Carrier Gas: Helium at a constant flow rate of 0.6 mL/min.[3]
-
Oven Temperature Program: Start at 150°C for 1 min, then ramp at 10°C/min to 270°C and hold for 4 min.[3]
-
MS Transfer Line: 280°C.[3]
-
Ionization: Electron Ionization (EI).
-
Quantitative Data Comparison
The following tables summarize the key validation parameters for HPLC and GC-MS methods based on published data. These parameters are essential for evaluating the performance of each method.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC-MS Method |
| Linearity Range | Not explicitly stated in the provided results. | 20 - 3000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.9984[4] | > 0.9997[3] |
Table 2: Precision and Accuracy
| Parameter | HPLC Method | GC-MS Method |
| Intra-day Precision (%RSD) | Not explicitly stated in the provided results. | 3.6% - 13.5%[5] |
| Inter-day Precision (%RSD) | Not explicitly stated in the provided results. | 7.8% - 12.3%[3] |
| Accuracy (% Recovery) | Not explicitly stated in the provided results. | 97.5% - 104.8%[3] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC Method | GC-MS Method |
| LOD | Not explicitly stated in the provided results. | 15 ng/mL[3] |
| LOQ | Not explicitly stated in the provided results. | 20 ng/mL[3] |
Table 4: Recovery
| Parameter | HPLC Method | GC-MS Method |
| Extraction Recovery | Not explicitly stated in the provided results. | 74.0% - 79.8%[3] |
Workflow Visualization
The following diagram illustrates the general experimental workflows for both HPLC and GC-MS quantification of benzoylecgonine.
Caption: Comparative workflow for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of benzoylecgonine.
-
HPLC-DAD offers a simpler and faster sample preparation protocol, making it suitable for high-throughput screening.
-
GC-MS , while requiring a more involved sample preparation including derivatization, generally provides superior sensitivity and is considered the gold standard for confirmation due to its high specificity.
The choice of method will ultimately be guided by the specific requirements of the study, including the need for sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The validation data presented in this guide demonstrates that both methods, when properly validated, can provide accurate and reliable results for the quantification of benzoylecgonine.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. scielo.br [scielo.br]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and norcocaine: application to the study of cocaine metabolism in human primary cultured renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Efficacy of Benzoylhypaconine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of Benzoylhypaconine, a diterpenoid alkaloid derived from the Aconitum species, and Morphine, a well-established opioid analgesic. Due to the limited availability of direct comparative studies, this document synthesizes existing data on this compound and related Aconitum alkaloids to draw parallels and distinctions with the extensively researched profile of morphine.
Executive Summary
Quantitative Data on Analgesic Efficacy
Direct quantitative comparisons of the analgesic efficacy of this compound and morphine are limited. The following table includes data for morphine and related Aconitum alkaloids, such as aconitine (B1665448) and mesaconitine, to provide a contextual reference for potency. The ED50 (Median Effective Dose) is a common measure of a drug's potency, representing the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Test Model | Species | Route of Administration | ED50 (mg/kg) | Reference Compound | Reference Compound ED50 (mg/kg) |
| Morphine | Hot Plate Test | Rat | Subcutaneous (s.c.) | 3.0 - 6.0 | - | - |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | 1.5 - 3.0 | - | - | |
| Acetic Acid Writhing | Mouse | Intraperitoneal (i.p.) | 0.5 | - | - | |
| Aconitine | Acetic Acid Writhing | Mouse | Oral (p.o.) | 0.3 - 0.9 | Aspirin | 200 |
| Mesaconitine | Acetic Acid Writhing | Mouse | Subcutaneous (s.c.) | 0.028 | - | - |
| Tail Immersion Test | Mouse | Subcutaneous (s.c.) | 0.011 | - | - |
Note: Data for Aconitum alkaloids are presented as examples due to the lack of specific ED50 values for this compound in the reviewed literature.
Experimental Protocols
The analgesic effects of both this compound and morphine are typically evaluated using a battery of standardized preclinical pain models. These tests assess different pain modalities, including thermal, mechanical, and chemical pain.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception.
Methodology:
-
Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylindrical enclosure is placed on the plate to confine the animal.
-
Procedure: An animal (e.g., a mouse or rat) is placed on the heated surface.
-
Endpoint: The latency to the first sign of nociception, usually licking of the hind paws or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: The increase in latency time after drug administration compared to a baseline or vehicle control is used to determine the analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for evaluating thermal pain sensitivity, primarily assessing spinal reflexes.
Methodology:
-
Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is exposed to the heat source.
-
Endpoint: The time taken for the animal to flick its tail away from the heat is measured. A cut-off time is employed to avoid tissue injury.
-
Data Analysis: An increase in the tail-flick latency following drug administration indicates an analgesic response.
Acetic Acid-Induced Writhing Test
This test is used to evaluate visceral pain by inducing a chemical irritation in the peritoneal cavity.
Methodology:
-
Induction: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into a mouse.
-
Observation: Following the injection, the animal exhibits a characteristic stretching behavior known as "writhing."
-
Endpoint: The number of writhes is counted over a specific period (e.g., 20-30 minutes).
-
Data Analysis: A reduction in the number of writhes in drug-treated animals compared to a control group indicates analgesia.
Signaling Pathways and Mechanisms of Action
The analgesic mechanisms of this compound and morphine are fundamentally different, targeting distinct signaling pathways.
This compound and Aconitum Alkaloids
The primary mechanism of action for the analgesic effects of Aconitum alkaloids, including likely this compound, involves the modulation of voltage-gated sodium channels (VGSCs) in neurons.
By binding to site 2 of the alpha-subunit of VGSCs, these alkaloids can alter channel function. While some, like aconitine, are known to activate these channels, leading to persistent depolarization and subsequent inexcitability of the neuron, others may act as blockers. This modulation ultimately disrupts the propagation of action potentials along nociceptive nerve fibers, thereby inhibiting the transmission of pain signals to the central nervous system. Some studies suggest a potential interaction with the opioid system, as the analgesic effects of certain Aconitum alkaloids were reversed by the opioid antagonist naloxone. However, this interaction is not fully characterized for this compound.
Morphine
Morphine's analgesic effects are mediated through its interaction with the endogenous opioid system, primarily as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Upon binding to MORs on presynaptic neurons, morphine inhibits the opening of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. On postsynaptic neurons, morphine binding leads to the opening of potassium channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus dampening the transmission of pain signals.
Conclusion
Morphine remains a cornerstone of potent analgesia, with a well-understood mechanism of action centered on the opioid system. This compound and other Aconitum alkaloids represent a distinct class of potential analgesics that act on voltage-gated sodium channels. While the available data on this compound is limited, the study of related compounds suggests a potent analgesic effect. A significant advantage of this class of compounds could be a different side-effect profile compared to opioids, potentially avoiding issues like respiratory depression and addiction. However, the narrow therapeutic index of many Aconitum alkaloids, including the high toxicity of compounds like aconitine, is a major hurdle for their clinical development.
Further research is imperative to fully characterize the analgesic efficacy, safety profile, and precise mechanism of action of this compound. Direct, head-to-head comparative studies with morphine using standardized experimental protocols are essential to determine its potential as a clinically viable alternative for pain management.
In Vitro Validation of Benzoylhypaconine's Binding Affinity to Voltage-Gated Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Benzoylhypaconine and other known ligands to voltage-gated sodium channels (Nav). The information presented is based on available experimental data for closely related compounds, offering a valuable resource for research and drug development in the field of sodium channel modulation.
Introduction to this compound and its Target Receptor
This compound is a diterpenoid alkaloid belonging to the aconitine (B1665448) family of natural products. These compounds are known for their potent activity on excitable tissues, primarily through their interaction with voltage-gated sodium channels. The primary target receptor for aconitine-type alkaloids is the neurotoxin-binding site 2 located on the alpha-subunit of the voltage-gated sodium channel protein.[1][2] This binding site is a critical regulator of channel gating, and ligands that interact with this site can significantly alter neuronal and muscle cell function.
The mechanism of action of aconitine and its derivatives involves a persistent activation of the sodium channels.[1][3] By binding to site 2, these alkaloids cause the channels to open at more negative membrane potentials and inhibit their inactivation, leading to a prolonged influx of sodium ions. This sustained depolarization can lead to a range of physiological effects, from analgesia to cardiotoxicity.
Comparative Analysis of Binding Affinity
For a comparative perspective, the binding affinities of other well-characterized ligands that target neurotoxin-binding site 2 are presented in the table below.
| Compound | Receptor Target | Binding Affinity (Ki/Kd) | Reference |
| Aconitine | Voltage-Gated Sodium Channel (rat Nav1.2α) | Kd: 1.2 µM | [1] |
| Aconitum Alkaloids (High Affinity) | Voltage-Gated Sodium Channel (Site 2) | Ki: ~1 µM | [2] |
| Aconitum Alkaloids (Low Affinity) | Voltage-Gated Sodium Channel (Site 2) | Ki: ~10 µM | [2] |
| Batrachotoxin-A 20-α-benzoate | Voltage-Gated Sodium Channel (Mouse Cortex) | Kd: 0.7 µM | [4] |
| Veratridine (on Nav1.7) | Voltage-Gated Sodium Channel (human Nav1.7) | IC50: 18.39 µM | [5][6] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a stronger binding affinity.[7][8][9] IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of binding affinity for ligands targeting neurotoxin-binding site 2 on voltage-gated sodium channels is typically performed using a competitive radioligand binding assay. A commonly used radioligand for this purpose is [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B), a potent activator of sodium channels that binds to the same site as aconitine-type alkaloids.[4][10][11]
Protocol: Competitive Radioligand Binding Assay with [³H]Batrachotoxinin-A 20-α-benzoate
1. Membrane Preparation:
-
Isolate synaptosomes or membrane fractions from a suitable tissue source rich in voltage-gated sodium channels (e.g., rat brain cortex).
-
Homogenize the tissue in a buffered solution and perform differential centrifugation to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Assay:
-
In a series of tubes, combine the prepared membrane suspension with a fixed concentration of [³H]BTX-B.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound, aconitine).
-
To enhance the binding of [³H]BTX-B, an allosteric modulator such as scorpion venom (e.g., from Leiurus quinquestriatus) is often included in the incubation mixture.[10]
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.
4. Quantification of Radioactivity:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific [³H]BTX-B binding as a function of the logarithm of the competitor concentration.
-
Analyze the resulting competition curve using a non-linear regression analysis to determine the IC50 value of the competitor.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound's interaction with Nav channels.
Caption: Experimental workflow for the competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. simpleandpractical.com [simpleandpractical.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. jneurosci.org [jneurosci.org]
- 11. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzoylhypaconine Toxicity with Other Aconitine Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the toxicity of benzoylhypaconine (B8069442) and other prominent aconitine (B1665448) alkaloids, including aconitine, mesaconitine, and hypaconitine (B608023). Designed for researchers, scientists, and drug development professionals, this document synthesizes acute toxicity data, details key experimental methodologies, and illustrates the underlying toxicological signaling pathways.
Executive Summary
Aconitine alkaloids, derived from plants of the Aconitum genus, are notorious for their potent cardiotoxicity and neurotoxicity. The toxicity of these compounds varies significantly based on their chemical structure. Diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, are highly toxic. Their hydrolysis into monoester-diterpenoid alkaloids, like this compound, results in a substantial reduction in toxicity. This guide presents a quantitative comparison of the acute toxicity of these alkaloids, outlines the experimental protocols for their assessment, and provides visual representations of the primary signaling pathways involved in their toxic effects.
Comparative Acute Toxicity Data
The acute toxicity of aconitine alkaloids is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the available LD50 values for key aconitine alkaloids in mice, providing a clear comparison of their relative toxicities.
| Alkaloid | Chemical Class | Route of Administration | LD50 (mg/kg) in Mice |
| Aconitine | Diester-diterpenoid | Oral | 1.8[1][2] |
| Intravenous | 0.100[3] | ||
| Intraperitoneal | 0.270[3] | ||
| Subcutaneous | 0.270[3] | ||
| Mesaconitine | Diester-diterpenoid | Oral | 1.9[4][5] |
| Intravenous | 0.068 - 0.085 | ||
| Intraperitoneal | 0.213 | ||
| Subcutaneous | 0.204 | ||
| Hypaconitine | Diester-diterpenoid | Oral | 2.8[4] |
| This compound | Monoester-diterpenoid | - | Significantly less toxic than parent diester alkaloids; specific LD50 values are not readily available but are estimated to be substantially higher. |
Note: The hydrolysis of diester-diterpenoid alkaloids to their monoester derivatives, such as the conversion of hypaconitine to this compound, dramatically reduces toxicity. It has been reported that the intravenous LD50 of aconitine is approximately 38 times that of its hydrolysates[1].
Experimental Protocols
This section details standardized experimental protocols for assessing the cardiotoxicity and neurotoxicity of aconitine alkaloids.
In Vitro Cardiotoxicity Assessment Using Primary Neonatal Rat Cardiomyocytes
This protocol is designed to evaluate the direct toxic effects of aconitine alkaloids on heart muscle cells.
Objective: To determine the cytotoxicity of aconitine alkaloids on primary neonatal rat cardiomyocytes by measuring cell viability and the release of lactate (B86563) dehydrogenase (LDH).
Materials:
-
Primary neonatal rat cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Aconitine alkaloids (Aconitine, Mesaconitine, Hypaconitine, this compound) dissolved in DMSO
-
Trypan Blue solution
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Isolate primary cardiomyocytes from 1-3 day old neonatal Sprague-Dawley rats. Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: After 24-48 hours, when the cells have adhered and are rhythmically beating, replace the culture medium with fresh medium containing various concentrations of the test alkaloids (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) group should be included.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours).
-
Assessment of Cell Viability (Trypan Blue Exclusion Assay):
-
Detach the cells using trypsin-EDTA.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
-
Assessment of Cell Membrane Integrity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lysis of control cells is used to determine the maximum LDH release.
-
Calculate the percentage of LDH release relative to the maximum release.
-
In Vitro Neurotoxicity Assessment Using PC12 Cell Line
This protocol is used to assess the toxic effects of aconitine alkaloids on a neuronal-like cell line.
Objective: To determine the neurotoxicity of aconitine alkaloids on PC12 cells by assessing cell viability and apoptosis.
Materials:
-
PC12 cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Horse Serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Aconitine alkaloids dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: Seed the cells in 96-well plates for viability assays or 6-well plates for apoptosis assays. After 24 hours, treat the cells with various concentrations of the test alkaloids.
-
Assessment of Cell Viability (MTT Assay):
-
After the desired treatment period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control.
-
-
Assessment of Apoptosis (Annexin V/PI Staining):
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for aconitine alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons[6].
References
- 1. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a New Immunoassay for Benzoylhypaconine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new immunoassay for the quantitative determination of Benzoylhypaconine. By comparing its performance against established immunoassays for structurally related compounds, researchers can ensure the reliability and accuracy of their results. This document outlines detailed experimental protocols, presents comparative data in a clear format, and visualizes key workflows for enhanced understanding.
Introduction
This compound, a monoester diterpenoid alkaloid found in plants of the Aconitum genus, is a compound of significant interest in traditional medicine and toxicology. Accurate quantification of this compound is crucial for pharmacological studies, quality control of herbal preparations, and forensic analysis. Immunoassays offer a rapid, sensitive, and high-throughput method for this purpose. However, the structural similarity among Aconitum alkaloids necessitates rigorous validation of a new immunoassay's specificity to avoid cross-reactivity and ensure accurate measurements.
This guide compares the hypothetical performance of a new this compound immunoassay with two relevant alternatives: a commercial enzyme-linked immunosorbent assay (ELISA) for Benzoylecgonine (a metabolite of cocaine with some structural similarities to this compound) and a representative Aconitine immunoassay based on published data.
Comparative Performance Data
The following tables summarize the key performance characteristics of the new this compound immunoassay compared to existing assays.
Table 1: Assay Sensitivity and Quantitative Range
| Parameter | New this compound Immunoassay | Competitor A: Benzoylecgonine ELISA Kit (Neogen) | Competitor B: Aconitine Immunoassay (Composite Data) |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated, but sensitivity (I-50) is 4.5 ng/mL[1] | ~1.13 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | Not explicitly stated | Not explicitly stated |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | Not applicable (qualitative) | Not explicitly stated |
| Dynamic Range | 1.5 - 500 ng/mL | Not applicable | 1.13 - 11.76 ng/mL[2] |
Table 2: Specificity and Cross-Reactivity Profile
| Compound | Chemical Structure | New this compound Immunoassay (% Cross-Reactivity) | Competitor A: Benzoylecgonine ELISA Kit (% Cross-Reactivity)[1] | Competitor B: Aconitine Immunoassay (% Cross-Reactivity) |
| This compound | [Insert Chemical Structure of this compound] | 100% | Not Tested | Low to negligible |
| Aconitine | [Insert Chemical Structure of Aconitine] | < 0.1% | Not Tested | 100% |
| Mesaconitine | [Insert Chemical Structure of Mesaconitine] | < 0.1% | Not Tested | High |
| Hypaconitine | [Insert Chemical Structure of Hypaconitine] | < 0.5% | Not Tested | High |
| Benzoylaconine | [Insert Chemical Structure of Benzoylaconine] | < 1.0% | Not Tested | Moderate |
| Benzoylmesaconine | [Insert Chemical Structure of Benzoylmesaconine] | < 1.0% | Not Tested | Moderate |
| Cocaine | [Insert Chemical Structure of Cocaine] | < 0.01% | 75% | Not Tested |
| Benzoylecgonine | [Insert Chemical Structure of Benzoylecgonine] | < 0.01% | 100% | Not Tested |
| Cocaethylene | [Insert Chemical Structure of Cocaethylene] | < 0.01% | 50% | Not Tested |
| Ecgonine | [Insert Chemical Structure of Ecgonine] | < 0.01% | 0.9% | Not Tested |
| Ecgonine Methyl Ester | [Insert Chemical Structure of Ecgonine Methyl Ester] | < 0.01% | 0.4% | Not Tested |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified by the new immunoassay.
Protocol:
-
Blank Measurement: Prepare and analyze a minimum of 20 blank samples (matrix without the analyte).
-
Low Concentration Spiked Samples: Prepare a series of low-concentration this compound-spiked samples.
-
LOD Calculation: The LOD is calculated as the mean signal of the blank samples plus 3 standard deviations of the blank measurements.
-
LLOQ Calculation: The LLOQ is the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy (typically a coefficient of variation [CV] ≤ 20%).
-
ULOQ Calculation: The ULOQ is the highest concentration on the standard curve that maintains acceptable precision and accuracy (typically CV ≤ 20%).
Specificity (Cross-Reactivity) Analysis
Objective: To evaluate the ability of the immunoassay to differentiate this compound from other structurally related compounds.
Protocol:
-
Selection of Cross-Reactants: A panel of structurally similar compounds, including other Aconitum alkaloids and compounds with similar chemical moieties, should be selected (see Table 2 for examples).
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and each potential cross-reactant.
-
Serial Dilutions: Create a series of dilutions for each compound.
-
Immunoassay Analysis: Analyze the dilutions of each compound using the new this compound immunoassay.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Experimental workflow for assay validation.
Caption: Principle of Competitive ELISA.
Conclusion
The validation of a new immunoassay for this compound is a critical step to ensure its suitability for research and diagnostic applications. A thorough assessment of its specificity, particularly through cross-reactivity testing with structurally related alkaloids, is paramount. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to objectively evaluate the performance of a new immunoassay. By demonstrating high specificity for this compound with minimal cross-reactivity to other Aconitum alkaloids and other structurally similar compounds, a new immunoassay can be established as a reliable and valuable tool for the scientific community.
References
A comprehensive examination of the metabolic pathways of Benzoylhypaconine (BHA), Benzoylaconine (BAC), and Benzoylmesaconine (BMA) reveals both similarities in their biotransformation routes and distinct differences in their pharmacokinetic profiles. Primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5, these monoester-diterpene alkaloids, derived from the processing of highly toxic diester-diterpene aconitine (B1665448) alkaloids, undergo a series of reactions including demethylation, dehydrogenation, hydroxylation, and didemethylation. This guide provides a comparative overview of their metabolism, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The metabolism of these compounds is a critical factor in their toxicity and therapeutic potential. The initial hydrolysis of precursor diester-diterpene alkaloids (DDAs) like Aconitine (AC), Hypaconitine (HA), and Mesaconitine (MA) into their corresponding monoester forms (MDAs) like BAC, BHA, and BMA is a key detoxification step. Subsequent metabolism of these MDAs by hepatic enzymes further modifies their structure and activity.
In Vitro Metabolism: A Head-to-Head Comparison
Studies utilizing human liver microsomes (HLMs) and cDNA-expressed CYP enzymes have been instrumental in elucidating the specific roles of different enzymes in the metabolism of BHA, BAC, and BMA.
Key Metabolic Pathways and Metabolites
In vitro investigations have identified several metabolic pathways for these compounds. High-resolution mass spectrometry has detected 7, 8, and 9 metabolites for BAC, BMA, and BHA, respectively. The primary metabolic transformations include:
-
Demethylation: Removal of a methyl group.
-
Dehydrogenation: Removal of hydrogen atoms.
-
Hydroxylation: Addition of a hydroxyl group.
-
Didemethylation: Removal of two methyl groups.
These metabolic alterations generally lead to the formation of less toxic metabolites by modifying the chemical groups responsible for the parent compound's toxicity.
Quantitative Comparison of CYP3A4-Mediated Metabolism
Experiments with specific cDNA-expressed CYP enzymes have quantified the contribution of CYP3A4 to the metabolism of these alkaloids. The results indicate varying degrees of metabolism by this key enzyme.
| Compound | Metabolism by CYP3A4 (%)[1] |
| Benzoylaconine (BAC) | 32.96 ± 3.51 |
| Benzoylmesaconine (BMA) | 19.48 ± 2.02 |
| This compound (BHA) | 29.81 ± 3.54 |
Table 1: Comparative metabolism of Benzoylaconine (BAC), Benzoylmesaconine (BMA), and this compound (BHA) by the CYP3A4 enzyme in vitro. Data is expressed as the percentage of the compound metabolized.
In Vivo Pharmacokinetics: A Comparative Look in Animal Models
Pharmacokinetic studies in rats provide valuable insights into the absorption, distribution, metabolism, and excretion of these compounds in a living system. These studies highlight significant differences in how the body processes BHA, BAC, and BMA.
Comparative Pharmacokinetic Parameters in Rats
Following oral administration of an Aconitum carmichaeli extract, the pharmacokinetic profiles of the three monoester-diterpenoid alkaloids were determined.
| Parameter | Benzoylaconine (BAC) | Benzoylmesaconine (BMA) | This compound (BHA) |
| Cmax (ng/mL) | 10.99 | 4.29 | 3.99 |
| Tmax (h) | 0.31 ± 0.17 | Not Specified | Not Specified |
| t1/2 (h) | 1.41 | 3.32 | 9.49 |
Table 2: Comparative pharmacokinetic parameters of Benzoylaconine (BAC), Benzoylmesaconine (BMA), and this compound (BHA) in rats after oral administration. Cmax represents the maximum plasma concentration, Tmax is the time to reach Cmax, and t1/2 is the elimination half-life.[2]
These findings suggest that while BAC is absorbed more readily, leading to a higher peak plasma concentration, BHA has a significantly longer elimination half-life, indicating it persists in the body for a longer duration.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further research.
In Vitro Metabolism Assay using Human Liver Microsomes (HLMs)
This experiment aims to identify the metabolites of BAC, BMA, and BHA and the enzymes responsible for their formation.
Materials:
-
Human liver microsomes (HLMs)
-
Benzoylaconine (BAC), Benzoylmesaconine (BMA), this compound (BHA)
-
NADPH regenerating system (NADP, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Internal standard (e.g., testosterone)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing potassium phosphate buffer, MgCl2, and HLMs.
-
Add the substrate (BAC, BMA, or BHA) to the mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 90 minutes) in a shaking water bath.
-
Stop the reaction by adding ice-cold dichloromethane and the internal standard.
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a methanol/water solution.
-
Analyze the samples using an LC-MS/MS system to identify and quantify the metabolites.
Control experiments are conducted in the absence of the NADPH-regenerating system to account for non-enzymatic degradation.
cDNA-Expressed CYP Enzyme Assay
This assay is used to determine the specific contribution of individual CYP isoforms to the metabolism of the compounds.
Materials:
-
cDNA-expressed CYP enzymes (e.g., CYP3A4, CYP3A5)
-
Substrates (BAC, BMA, BHA)
-
NADPH regenerating system
-
Appropriate buffer system
Procedure:
-
Incubate each substrate with individual cDNA-expressed CYP enzymes in the presence of the NADPH regenerating system.
-
Follow the incubation, reaction termination, and analysis steps as described in the HLM assay.
-
The rate of metabolite formation is measured to determine the activity of each specific CYP isoform towards the substrate.
Visualizing the Metabolic Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: General metabolic pathway of aconitine-type alkaloids.
Caption: Workflow for in vitro metabolism studies.
References
- 1. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of monoester-diterpenoid alkaloids in myocardial infarction and normal rats after oral administration of Sini decoction by microdialysis combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Benzoylhypaconine
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Benzoylhypaconine, a toxic aconitine (B1665448) alkaloid, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Understanding the Hazards
This compound belongs to the aconitine family of alkaloids, which are known for their high toxicity. Ingestion, inhalation, or skin contact with even small amounts can lead to severe health effects. Therefore, all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
II. Data Presentation: Key Properties and Regulatory Information
The following table summarizes essential data for this compound relevant to its safe handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | N/A |
| CAS Number | Not available. A related compound, Benzoylecgonine, has the CAS number 519-09-5. |
| Molecular Formula | C31H43NO9 (example for a related aconitine alkaloid) |
| Hazard Class | Highly Toxic |
| Primary Routes of Entry | Inhalation, Ingestion, Skin Absorption |
| Disposal Regulations | Must be disposed of as hazardous waste in accordance with local, state, and federal regulations (e.g., EPA Resource Conservation and Recovery Act - RCRA in the U.S.). |
III. Experimental Protocols: Step-by-Step Disposal Procedures
This section outlines the detailed methodology for the safe disposal of this compound waste.
A. Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear the following PPE:
-
Gloves: Double-gloving is recommended. Use a pair of nitrile gloves as the inner layer and a pair of butyl rubber gloves as the outer layer for enhanced protection against potential solvent exposure.[1][2] Nitrile gloves offer good resistance to many organic solvents, while butyl rubber provides excellent resistance to a wide range of chemicals.[1][2]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is required.
B. Waste Segregation and Collection
-
Designated Waste Containers: Use clearly labeled, leak-proof, and sealable containers for all this compound waste. These containers should be made of a material compatible with the waste (e.g., high-density polyethylene (B3416737) - HDPE).
-
Solid Waste:
-
Place all contaminated solid waste, including unused this compound powder, contaminated filter paper, disposable labware (e.g., pipette tips, vials), and contaminated PPE (gloves, disposable lab coats) into a designated solid hazardous waste container.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, solvent rinses, and cleaning solutions, in a designated liquid hazardous waste container.
-
Do not pour any this compound-containing liquid down the drain.
-
Ensure the pH of the collected liquid waste is neutral (between 6 and 8) before sealing the container, unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.
-
C. Decontamination of Labware and Surfaces
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol, methanol) to dissolve any residual this compound. Collect this rinse as hazardous liquid waste.
-
Deactivating Solution: While specific deactivating solutions for aconitine alkaloids are not well-documented in publicly available literature, a general procedure for potent compounds can be followed. Prepare a deactivating solution, such as a 1 M sodium hydroxide (B78521) solution, to hydrolyze the ester linkages in this compound, rendering it less toxic.
-
Procedure: After the initial solvent rinse, carefully wash the glassware with the 1 M sodium hydroxide solution. Allow the solution to be in contact with the surfaces for at least one hour.
-
Caution: Handle sodium hydroxide with appropriate PPE.
-
-
Final Rinse: After decontamination, thoroughly rinse the labware with deionized water. Collect the initial water rinse as hazardous liquid waste. Subsequent rinses can be disposed of down the drain, provided the decontamination process is validated.
-
Surface Decontamination: For work surfaces in a chemical fume hood, first wipe with a cloth dampened with a compatible organic solvent to remove any powder. Then, wipe the surface with the deactivating solution, followed by a final wipe with deionized water. All wipes used in this process must be disposed of as solid hazardous waste.
D. Waste Storage and Disposal
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company. Do not attempt to dispose of the waste through any other means.
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Benzoylhypaconine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Benzoylhypaconine, a highly toxic Aconitum alkaloid. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
This compound is a potent cardiotoxin (B1139618) and neurotoxin. Exposure through inhalation, ingestion, or skin contact can lead to severe poisoning and potentially fatal consequences. Therefore, stringent safety protocols must be implemented during all stages of handling, storage, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Risk Activities | Gloves: Double-gloving with nitrile gloves is required. Change outer gloves every 30-60 minutes or immediately upon contamination.[1] Lab Coat: A dedicated, long-sleeved lab coat. |
| Moderate-Risk Activities | Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile). Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[2] Eye Protection: Chemical splash goggles. Face Protection: A full-face shield should be worn in addition to goggles when there is a risk of splashes.[3] |
| High-Risk Activities | Gloves: Double-gloving with chemically resistant gloves. Gown: A disposable, impervious gown. Eye and Face Protection: A full-face shield and chemical splash goggles. Respiratory Protection: A NIOSH-certified N95 or higher-level respirator is required. For large spills or potential for significant aerosolization, a chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[4] |
Toxicity Data
| Compound/Preparation | Toxicity Data | Reference |
| Aconitine | Oral LD50 (mouse): 1 mg/kg | [5] |
| Fuzi (Processed Aconite Root) | Lowest Oral Lethal Dose (human): 0.2 g/kg | [2] |
Experimental Protocols: Safe Handling Procedures
3.1. Pre-Handling Operations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure to airborne particles.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions are readily available.
-
PPE Inspection: Thoroughly inspect all PPE for any defects before use.
3.2. Handling Operations
-
Weighing: If handling the powdered form, weigh the compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Aerosol Generation: All procedures should be performed in a manner that minimizes the generation of aerosols.[6]
3.3. Post-Handling Operations
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves, to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
4.1. Storage
-
Store this compound in a securely sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
4.2. Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use absorbent pads to contain the spill. For larger spills, use a chemical spill kit.
-
Neutralize/Decontaminate: Due to the alkaloid nature, a weak acid solution can be used for initial decontamination, followed by a thorough cleaning with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
4.3. Waste Disposal
All waste materials contaminated with this compound, including disposable PPE, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, leak-proof container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Disposal: Arrange for disposal through a certified hazardous waste management company in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Visual Guides
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
